molecular formula C6H8N2 B1590440 4,5-Dimethylpyridazine CAS No. 38283-35-1

4,5-Dimethylpyridazine

Numéro de catalogue: B1590440
Numéro CAS: 38283-35-1
Poids moléculaire: 108.14 g/mol
Clé InChI: XVGNFWZFFMUSPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4,5-Dimethylpyridazine is an organic compound with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol . It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. This compound is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. While specific biomedical research applications for 4,5-Dimethylpyridazine itself are not well-documented in the available literature, related pyridazine and pyridine derivatives are subjects of significant interest in medicinal chemistry . Researchers explore these classes of compounds for their potential as scaffolds in drug development due to their versatile chemical properties . Further investigation is required to fully elucidate the specific research value and mechanistic actions of 4,5-Dimethylpyridazine. Researchers should consult the relevant safety data sheet (SDS) before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,5-dimethylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-3-7-8-4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGNFWZFFMUSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532844
Record name 4,5-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38283-35-1
Record name 4,5-Dimethylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Aromaticity of 4,5-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 4,5-dimethylpyridazine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document delves into the molecule's synthesis, structural properties, and spectroscopic signature. A core focus is placed on a nuanced examination of its aromaticity, leveraging both theoretical constructs and comparative experimental data. The guide further explores the reactivity of the 4,5-dimethylpyridazine scaffold and its potential applications, offering field-proven insights for professionals in drug development and scientific research. All technical claims are substantiated with citations to authoritative sources.

Introduction: The Pyridazine Scaffold and the Significance of 4,5-Dimethylpyridazine

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment, dual hydrogen-bonding capacity, and a distinct electronic distribution, make it an attractive isostere for phenyl rings in drug design.[1] Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antibacterial, and analgesic properties.[2]

Within this important class of compounds, 4,5-dimethylpyridazine (C₆H₈N₂) represents a fundamental structure for understanding the interplay between the inherent electronic nature of the diazine core and the influence of substituent effects. The two methyl groups at the C4 and C5 positions, being electron-donating, significantly modulate the electron density, reactivity, and ultimately, the aromatic character of the pyridazine ring. This guide will explore these facets in detail, providing a foundational understanding for researchers looking to exploit this scaffold in novel molecular design.

Synthesis of 4,5-Dimethylpyridazine

The synthesis of the 4,5-dimethylpyridazine core can be logically approached through the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine. A plausible and efficient starting material for this synthesis is dimethylmaleic anhydride, which provides the required four-carbon backbone with the methyl groups already in place.

Proposed Synthetic Pathway

The overall synthesis can be envisioned as a two-step process:

  • Ring Opening and Dicarbonyl Formation: Dimethylmaleic anhydride is reacted with a suitable nucleophile to open the anhydride ring and form an intermediate 1,4-dicarbonyl compound.

  • Cyclocondensation: The resulting dicarbonyl species is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the pyridazine ring via a double condensation reaction, with the elimination of two water molecules.

Synthetic_Pathway Start Dimethylmaleic Anhydride Intermediate Intermediate (1,4-Dicarbonyl) Start->Intermediate Ring Opening Product 4,5-Dimethylpyridazine Intermediate->Product Cyclocondensation (-2 H2O) Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Proposed synthesis of 4,5-dimethylpyridazine.

Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established chemical principles for pyridazine synthesis.[3]

Step 1: Synthesis of 2,3-Dimethylmaleic acid

  • To a stirred solution of dimethylmaleic anhydride (1.0 eq) in acetone at 0 °C, slowly add an aqueous solution of sodium hydroxide (2.2 eq).

  • Allow the mixture to warm to room temperature and stir for 4 hours until the anhydride has been fully hydrolyzed, as monitored by TLC.

  • Acidify the reaction mixture with concentrated HCl to a pH of ~2, which will precipitate the dicarboxylic acid.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield 2,3-dimethylmaleic acid.

Step 2: Synthesis of 4,5-Dimethylpyridazine

  • Suspend 2,3-dimethylmaleic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 4,5-dimethylpyridazine.

Chemical Structure and Spectroscopic Characterization

Aromaticity_Concept cluster_pyridazine 4,5-Dimethylpyridazine cluster_effects Electronic Effects N1 N N2 N C3 C-H C4 C-CH3 C5 C-CH3 C6 C-H Ring 6π Electron Cloud (Diatropic Ring Current) Aromaticity Modulated Aromaticity N_atoms N Atoms (Electron Withdrawing) N_atoms->Aromaticity Decreases Aromaticity Me_groups Methyl Groups (Electron Donating) Me_groups->Aromaticity Increases Aromaticity

Caption: Electronic factors influencing the aromaticity of 4,5-dimethylpyridazine.

Reactivity Profile

The reactivity of 4,5-dimethylpyridazine is governed by the interplay of three factors: the electron-deficient nature of the pyridazine ring, the basicity of the nitrogen lone pairs, and the electron-donating effect of the methyl groups.

  • N-Functionalization: The lone pairs on the nitrogen atoms are the most basic sites and are susceptible to reactions with electrophiles, such as protonation, alkylation, and N-oxidation.

  • Electrophilic Aromatic Substitution: Compared to benzene, electrophilic substitution on the pyridazine ring is difficult due to the deactivating effect of the two nitrogen atoms. However, the activating, electron-donating methyl groups at the C4 and C5 positions make the C3 and C6 positions more susceptible to electrophilic attack than in unsubstituted pyridazine.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution, particularly if a good leaving group is present at the 3 or 6 positions.

  • Diels-Alder Reactions: Electron-deficient pyridazines can act as azadienes in inverse-electron-demand Diels-Alder reactions. [6]For example, 4,5-dicyanopyridazine (an electron-poor analogue) reacts with various dienophiles. [7]In contrast, the electron-donating methyl groups in 4,5-dimethylpyridazine would likely decrease its reactivity as a diene in such reactions, requiring more forcing conditions or highly activated dienophiles.

Applications in Research and Drug Development

While specific applications of 4,5-dimethylpyridazine itself are not extensively documented, its scaffold is highly relevant for drug discovery and materials science.

  • Medicinal Chemistry: The 4,5-disubstituted pyridazine core is a valuable building block for synthesizing more complex molecules with potential biological activity. The methyl groups provide steric bulk and lipophilicity, which can be crucial for optimizing drug-target interactions. Pyridazine-containing molecules have been investigated as inhibitors for various enzymes and as ligands for receptors. [2][8]

  • Ligand Design: The two adjacent nitrogen atoms can act as a bidentate chelating ligand for various metal ions. The methyl groups can be used to tune the steric and electronic properties of the resulting metal complexes, which could have applications in catalysis or as functional materials.

Conclusion

4,5-Dimethylpyridazine is a structurally intriguing heterocycle that serves as an excellent model for understanding the subtleties of aromaticity in diazine systems. Its synthesis is readily achievable from common precursors. Spectroscopic analysis reveals a signature consistent with an aromatic framework, albeit one that is electronically perturbed by the presence of two nitrogen atoms. Crucially, theoretical and comparative data suggest that the electron-donating methyl groups at the 4 and 5 positions enhance the aromatic character of the pyridazine ring compared to its unsubstituted parent. This modulation of aromaticity, coupled with the inherent reactivity of the pyridazine core, makes 4,5-dimethylpyridazine a versatile and valuable scaffold for the design of novel compounds in medicinal and materials chemistry.

References

  • Menges, N., & Bildirici, I. (2014). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Journal of Chemical Sciences, 126(3), 741-751. Available at: [Link]

  • Menges, N., & Bildirici, I. (2014). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. SciSpace. Available at: [Link]

  • Menges, N., & Bildirici, I. (2014). Synthesis and evaluation of aromaticity and tautomerization of pyrazolopyridazin(on)es. Indian Academy of Sciences. Available at: [Link]

  • Kelly, T. S., & Williams, H. D. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 9(15), 1845-1866. Available at: [Link]

  • Stanger, A. (2021). On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. International Journal of Molecular Sciences, 22(15), 8123. Available at: [Link]

  • Navarrete-Encina, P. A., et al. (2006). Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Synthetic Communications, 36(14), 2051-2059. Available at: [Link]

  • Elgemeie, G. H., et al. (2016). Crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1478–1481. Available at: [Link]

  • Krajnović, T., & Sović, I. (2018). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Current Organic Synthesis, 15(6), 772-785. Available at: [Link]

  • Yüksek, H., et al. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Letters in Drug Design & Discovery, 15(12), 1289-1297. Available at: [Link]

  • Giomi, D., et al. (2010). Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Molecules, 15(3), 1722-1745. Available at: [Link]

  • Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egyptian Journal of Chemistry, 65(2), 115-125. Available at: [Link]

  • Gualtieri, F., et al. (1993). Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (15), 1795-1799. Available at: [Link]

  • PrepChem. (2023). Synthesis of dimethylmaleic anhydride. Retrieved from [Link]

  • Giomi, D., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745. Available at: [Link]

  • Benzon, K. B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 26(13), 6890. Available at: [Link]

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  • IIT Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

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  • Woski, S. A., et al. (2026). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Crystals, 16(7), 802. Available at: [Link]

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Sources

An In-Depth Technical Guide to the pKa and Basicity of 4,5-Dimethylpyridazine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Abstract

Introduction: The Significance of the Pyridazine Core

The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its inherent characteristics—weak basicity, a high dipole moment, and dual hydrogen-bonding capacity—make it a versatile component in the design of therapeutic agents.[1] The ionization of a drug molecule, quantified by its pKa value, is a critical parameter that dictates its charge state at a given pH. This property profoundly influences a compound's pharmacokinetic profile and its ability to interact with biological targets. This guide focuses on 4,5-dimethylpyridazine, a representative substituted pyridazine, to explore the structural and electronic factors that determine its basicity.

Theoretical Framework: Understanding Basicity in Pyridazines

The basicity of pyridazine derivatives is a nuanced interplay of inductive effects, lone pair interactions, and substituent effects.

The Parent Pyridazine Scaffold

Unsubstituted pyridazine is a weak base, with a reported pKa of approximately 2.3.[2][3] Its basicity is considerably lower than that of pyridine (pKa ≈ 5.25)[4]. This reduction is primarily due to the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge on the conjugate acid.

However, an opposing factor is the repulsion between the lone pairs of the adjacent nitrogen atoms. Upon protonation of one nitrogen, this unfavorable repulsion is relieved, making the protonation event more favorable than induction alone would suggest.

Substituent Effects: The Role of Methyl Groups

The introduction of substituents onto the pyridazine ring can significantly modulate its basicity. Methyl groups are electron-donating through a positive inductive effect (+I), which increases the electron density on the nitrogen atoms. This enhanced electron density stabilizes the conjugate acid upon protonation, thereby increasing the basicity (and the pKa) of the molecule.

This principle is clearly demonstrated by 4-methylpyridazine, which has a pKa of 2.93.[2] The addition of the single methyl group increases the basicity relative to the parent pyridazine (pKa 2.3).

Estimated pKa of 4,5-Dimethylpyridazine

Based on the established principles:

  • The parent pyridazine has a pKa of ~2.3.[2]

  • A single methyl group at the 4-position increases the pKa to 2.93.[2]

It is logical to predict that the addition of a second electron-donating methyl group at the 5-position will further increase the basicity. Therefore, the pKa of 4,5-dimethylpyridazine is expected to be greater than 2.93 . A reasonable estimate would place it in the range of 3.2 to 3.6 , pending experimental verification.

The protonation equilibrium is illustrated below.

Caption: Protonation equilibrium of 4,5-dimethylpyridazine.

Authoritative Methodologies for pKa Determination

To move from an estimate to a definitive value, rigorous experimental or computational methods are required.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a gold-standard method for determining pKa values.[5] It involves monitoring the pH of a solution of the compound of interest as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[6]

Self-Validating Protocol for pKa Determination:

  • System Calibration:

    • Causality: Accurate pH measurement is the foundation of this technique.

    • Action: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[5]

  • Sample Preparation:

    • Causality: The compound must be fully dissolved, and the solution must have a constant ionic strength to ensure consistent activity coefficients.

    • Action: Accurately weigh and dissolve a sample of 4,5-dimethylpyridazine in deionized, degassed water to a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[5][6]

  • Titration Environment:

    • Causality: Dissolved CO₂, an acidic gas, can interfere with the titration of a basic compound.

    • Action: Place the sample solution in a jacketed beaker to maintain constant temperature. Purge the solution with an inert gas (e.g., nitrogen) for 15-20 minutes before and during the titration to displace dissolved CO₂.[6]

  • Titration Procedure:

    • Causality: A strong acid is required to titrate the basic nitrogen heterocycle. Incremental addition allows for precise mapping of the pH curve.

    • Action: Using a calibrated burette, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units/minute).[6]

  • Data Analysis:

    • Causality: The pKa corresponds to the pH at which the concentrations of the basic form and its conjugate acid are equal (the half-equivalence point).

    • Action: Plot the recorded pH values against the volume of titrant added. Determine the equivalence point from the first or second derivative of the titration curve. The pKa is the pH value at half the volume of the equivalence point.

  • Trustworthiness Check:

    • Causality: Reproducibility is key to a trustworthy result.

    • Action: Perform a minimum of three independent titrations. Calculate the average pKa and the standard deviation.[6]

Caption: Workflow for DFT-based computational pKa prediction.

Data Summary

The following table summarizes the relevant pKa values discussed in this guide.

CompoundpKa (Aqueous Solution)Method
Pyridazine2.3Experimental [2][3]
4-Methylpyridazine2.93Experimental [2]
4,5-Dimethylpyridazine ~3.2 - 3.6 Estimated

Conclusion

The basicity of 4,5-dimethylpyridazine in aqueous solution is governed by the inherent electronic properties of the pyridazine ring, enhanced by the inductive electron-donating effects of two methyl substituents. Based on established structure-basicity relationships, its pKa is confidently estimated to be greater than 2.93. For drug development professionals, this increased basicity compared to the parent heterocycle implies a greater degree of protonation at physiological pH. To establish a definitive pKa value, the detailed, self-validating experimental and computational protocols outlined in this guide provide an authoritative framework for achieving accurate and reproducible results.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. (n.d.). ResearchGate. [Link]

  • Bykov, Y. V., Yakimova, I. D., & Yaganova, N. N. (2018). Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Butlerov Communications, 56(11), 75-83. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... (n.d.). ResearchGate. [Link]

  • Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • Poliak, P. (2014). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. [Link]

  • Pyridazine. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. (n.d.). ResearchGate. [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (2014). ResearchGate. [Link]

  • Seybold, P. G. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • Rizzi, A., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 4,5-Dimethylpyridazine as a Nitrogen Donor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 4,5-dimethylpyridazine, a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development. As a nitrogen donor ligand, the electronic structure of 4,5-dimethylpyridazine dictates its reactivity, coordination behavior, and the properties of its resulting metal complexes. This document synthesizes foundational knowledge of pyridazine chemistry with established theoretical and experimental methodologies to offer a robust framework for researchers. We delve into the synthesis, computational analysis of electronic structure, and experimental characterization of this pivotal molecule. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique electronic characteristics of substituted pyridazines.

Introduction: The Significance of Pyridazine Derivatives

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are fundamental building blocks in a vast array of chemical applications. Their importance stems from their diverse biological activities and their utility as ligands in coordination chemistry.[1] The introduction of substituents onto the pyridazine ring profoundly influences the molecule's electronic properties, planarity, and potential for intermolecular interactions, thereby modulating its pharmacological and material characteristics.[1]

The two nitrogen atoms in the pyridazine ring are regions of high electron density, making them potential sites for electrophilic attack and coordination to metal centers.[1] The lone pair electrons on these nitrogen atoms can be donated to form coordinate bonds, classifying pyridazines as nitrogen donor ligands.[2] The strength of this donation and the stability of the resulting coordination complexes are intrinsically linked to the electronic nature of the pyridazine ring, which can be finely tuned by the presence of electron-donating or electron-withdrawing substituents.

This guide focuses specifically on 4,5-dimethylpyridazine, a derivative where two electron-donating methyl groups are positioned on the carbon backbone. These methyl groups are expected to increase the electron density on the pyridazine ring, enhancing the nitrogen atoms' donor capabilities and influencing the molecule's overall electronic landscape.

Synthesis and Spectroscopic Characterization of 4,5-Dimethylpyridazine

While the direct synthesis of 4,5-dimethylpyridazine is not extensively documented in readily available literature, a general approach can be extrapolated from the synthesis of related pyridazine derivatives, such as 4,5-dicyanopyridazine.[3] A plausible synthetic route could involve the reaction of a suitably substituted 1,4-dicarbonyl compound with hydrazine.

A proposed synthetic pathway is outlined below:

G cluster_synthesis Synthesis of 4,5-Dimethylpyridazine start 3,4-Hexanedione reaction Condensation Reaction start->reaction hydrazine Hydrazine (N2H4) hydrazine->reaction product 4,5-Dimethylpyridazine reaction->product Cyclization purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthetic workflow for 4,5-dimethylpyridazine.

Experimental Protocol: Synthesis of 4,5-Dimethylpyridazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-hexanedione (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The purified 4,5-dimethylpyridazine should be characterized by standard spectroscopic techniques.

Predicted Spectroscopic Data:

TechniquePredicted Chemical Shifts/Bands
¹H NMR Aromatic protons on the pyridazine ring and singlet peaks for the two methyl groups.
¹³C NMR Resonances for the aromatic carbons and the methyl carbons.[4]
IR Characteristic bands for C-H stretching of the methyl groups and aromatic C=N and C=C stretching vibrations.
Mass Spec A molecular ion peak corresponding to the molecular weight of 4,5-dimethylpyridazine.

Computational Analysis of Electronic Structure

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the electronic properties of molecules like 4,5-dimethylpyridazine.[1][5]

G cluster_computational Computational Workflow mol_struct Build 3D structure of 4,5-dimethylpyridazine geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props td_dft TD-DFT for UV-Vis Spectra geom_opt->td_dft

Caption: A typical computational workflow for analyzing electronic structure.[1]

3.1. Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6][7] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.[6][7]

For 4,5-dimethylpyridazine, the electron-donating methyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyridazine. The LUMO is anticipated to be primarily located on the electron-deficient pyridazine ring.

Predicted Electronic Properties:

PropertyPredicted Value/DescriptionSignificance
HOMO Energy Relatively high (less negative)Good electron-donating capability
LUMO Energy Relatively low (more negative)Potential for electron acceptance
HOMO-LUMO Gap ModerateBalance between stability and reactivity

3.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.[8][9][10] In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) indicate electron-poor areas.

For 4,5-dimethylpyridazine, the most negative electrostatic potential is expected to be localized around the two nitrogen atoms of the pyridazine ring, confirming their role as the primary sites for coordination to metal ions and electrophilic attack.[1] The methyl groups will contribute to the overall negative potential of the ring system.

4,5-Dimethylpyridazine as a Nitrogen Donor Ligand

The enhanced electron density on the nitrogen atoms of 4,5-dimethylpyridazine makes it an effective nitrogen donor ligand in coordination chemistry.[11] It can coordinate to a wide range of metal centers, forming stable coordination complexes. The nature of the metal-ligand bond and the geometry of the resulting complex will depend on the metal ion, its oxidation state, and the reaction conditions.

Expected Coordination Behavior:

  • Monodentate and Bidentate Coordination: 4,5-Dimethylpyridazine can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging bidentate ligand, coordinating to two different metal centers.

  • Formation of Coordination Polymers: The potential for bridging coordination opens up the possibility of forming one-, two-, or three-dimensional coordination polymers.[12]

The electronic properties of the resulting metal complexes, such as their photophysical and electrochemical behavior, will be a function of both the metal center and the 4,5-dimethylpyridazine ligand.

Experimental Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques can be employed to experimentally validate the predicted electronic properties of 4,5-dimethylpyridazine.

5.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a molecule.[13][14] By measuring the oxidation and reduction potentials, one can gain insight into the energies of the HOMO and LUMO.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a solution of 4,5-dimethylpyridazine in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential between appropriate limits.

  • Analysis: Determine the oxidation potential (E_ox) from the voltammogram. The HOMO energy can be estimated from the onset of the first oxidation peak.

5.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[15][16] The absorption maxima correspond to the energy required to promote an electron from a lower energy orbital to a higher energy orbital, often from the HOMO to the LUMO.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of 4,5-dimethylpyridazine in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).

  • Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer.

  • Analysis: Identify the absorption maxima (λ_max) and use the onset of the lowest energy absorption band to estimate the HOMO-LUMO gap.

Conclusion

4,5-Dimethylpyridazine presents a compelling case for exploration in various chemical fields due to its tunable electronic properties. The presence of electron-donating methyl groups enhances its capacity as a nitrogen donor ligand, making it a valuable building block for the synthesis of novel coordination complexes and functional materials. While direct experimental data on this specific molecule is emerging, this guide provides a comprehensive framework based on established theoretical principles and experimental protocols for analogous systems. By combining computational modeling with targeted experimental validation, researchers can unlock the full potential of 4,5-dimethylpyridazine in their scientific endeavors.

References

  • Molecules. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • Chemical Synthesis Database. (2025, May 20).
  • ResearchGate. (n.d.). Syntheses of 4,5-Dicyanopyridazine (1).
  • PMC. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview.
  • ResearchGate. (n.d.). Electrochemical properties of 4Pip. (a) Cyclic voltammogram, along with...
  • Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). (n.d.).
  • ResearchGate. (n.d.). Synthesis and structure of the 4,5‐bipentylpyridazine ligand and of the six Re(I) complexes 1 a–c and 2 a–c.
  • ResearchGate. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOLYL)PYRIDAZINE. (2021, February 20).
  • ResearchGate. (n.d.). (a) Calculated electrostatic potential surfaces for compounds 1 and 2...
  • MDPI. (2022, November 5). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • PubMed. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines.
  • Benchchem. (n.d.). Theoretical and computational studies of 3,5-Diphenylpyridazine electronic structure.
  • PubMed. (2021, January 31).
  • Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. (n.d.).
  • Prof. Hendrik Zipse. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for 4-Dimethylaminopyridine-catalyzed Dynamic Kinetic Resolution in Asymmetric Synthesis of P-Chirogenic 1,3,2-Oxazaphospholidine-2.
  • ChemRxiv. (n.d.).
  • RSC Publishing. (n.d.).
  • Journal of King Saud University. (n.d.).
  • IIETA. (n.d.).
  • ChemicalBook. (n.d.). 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum.
  • pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.).
  • BioPchem. (n.d.). This table lists the acid-base dissociation constants of over 600 organic compounds, including many amino acids.
  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-(Dimethylamino) pyridine.
  • Benchchem. (n.d.). In-depth Technical Guide: 13C NMR Analysis of 3,4,5-Tribromo-2,6-dimethylpyridine.
  • PMC. (n.d.). CuBr2 complexes with 3,5-disubstituted pyridine ligands.
  • PMC. (n.d.). Crystal structure of 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4 -...
  • Growing Science. (2013, October 18). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
  • Allen J. Bard. (n.d.). Application of Rapid Scan Cyclic Voltammetry to a Study of the Oxidation and Dimerization of N,N-Dimethylaniline in Acetonitrile.
  • PubChem. (n.d.). 2,5-Dimethylpyridine | C7H9N | CID 11526.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
  • PMC. (n.d.). DONOR-ACCEPTOR INTERACTIONS OF NITROGEN.
  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.).
  • BYJU'S. (2022, February 16). pKa Table.
  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • Rice University. (2010, April 16).
  • YouTube. (2025, August 23). Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!
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  • PubMed. (2013, April 15). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine.
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  • Thermo Fisher Scientific - DE. (n.d.).
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Structural Elucidation of 4,5-Dimethylpyridazine Derivatives: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine derivatives—specifically those bearing 4,5-dimethyl substitutions—represent a privileged and highly versatile scaffold in modern medicinal chemistry and agrochemical development. The 1,2-diazine core acts as a robust hydrogen-bond acceptor, while the 4,5-dimethyl groups provide precise steric bulk that dictates the conformation of adjacent substituents and enhances hydrophobic pocket binding[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic operational steps. Here, we will dissect the causality behind crystal structure analysis workflows, exploring how Single-Crystal X-Ray Diffraction (SCXRD) and supramolecular computational analyses are used to validate the 3D architecture of 4,5-dimethylpyridazine derivatives.

The Causality of Crystallization: Overcoming Diazine Solubility

Growing diffraction-quality single crystals of 4,5-dimethylpyridazine derivatives requires manipulating their unique solubility profiles. The highly electronegative nitrogen atoms (N1, N2) create a strong dipole, while the 4,5-dimethyl groups introduce localized lipophilicity.

To achieve a highly ordered crystal lattice, the crystallization environment must slowly transition the system into a state of supersaturation without triggering rapid, amorphous precipitation.

Protocol 1: Self-Validating Vapor Diffusion Crystallization

This methodology is optimized for small-molecule pyridazine derivatives to ensure the growth of macroscopic, defect-free crystals.

  • Purity Validation (The Prerequisite): Ensure the synthesized compound is >99% pure via HPLC. Causality: Even trace impurities can act as chain terminators during lattice assembly, causing twinning or microcrystalline powdering.

  • Solvent/Antisolvent Selection: Dissolve the compound in a polar aprotic solvent (e.g., Toluene or Dichloromethane)[3]. Place this in a central well surrounded by a reservoir of a volatile antisolvent (e.g., Hexane or Isopropanol).

  • Equilibration Dynamics: Seal the chamber. Causality: The higher vapor pressure of the antisolvent causes it to slowly diffuse into the sample drop. This gradual shift in the dielectric constant of the droplet slowly lowers the solubility of the pyridazine derivative, thermodynamically favoring the nucleation of a single crystal rather than kinetic precipitation.

  • Visual Inspection: Harvest crystals only when they exhibit sharp, well-defined edges under polarized light, confirming a single, continuous crystalline domain.

Protocol 2: Co-Crystallization with Target Proteins (e.g., PPAT/CoaD)

When evaluating 4,5-dimethylpyridazine derivatives as enzyme inhibitors—such as their role in blocking E. coli Phosphopantetheine Adenylyltransferase (PPAT)[2][4]—soaking protocols are preferred.

  • Apo-Crystal Growth: Grow apo-crystals of the target protein in a highly kosmotropic mother liquor (e.g., 1.45 M Li₂SO₄, 0.1 M Bis-Tris propane, pH 9.0)[1].

  • Ligand Soaking: Introduce a saturated solution of the 4,5-dimethylpyridazine derivative to the drop for 12 hours. Causality: The basic pH maintains the solubility of the ligand, while the extended timeframe allows the small molecule to diffuse through the solvent channels of the protein lattice and displace water in the active site.

  • Cryoprotection: Briefly immerse the soaked crystal in a 50:50 mixture of Paratone-N and mineral oil[1]. Causality: This hydrophobic barrier displaces surface aqueous mother liquor. Upon flash-freezing in liquid nitrogen (100 K), it prevents the formation of amorphous ice, which would otherwise generate parasitic diffraction rings and obscure high-resolution Bragg peaks.

SCXRD Workflow and Phase Resolution

The structural determination of these derivatives relies on a rigorous pipeline of data collection and mathematical modeling. The workflow below illustrates the critical path from physical sample to digital electron density map.

SCXRD_Workflow N1 Sample Cryocooling (Liquid N2, 100K) N2 X-Ray Diffraction Data Collection N1->N2 Prevents thermal degradation N3 Data Reduction & Integration N2->N3 Bragg reflections captured N4 Phase Problem Resolution N3->N4 Direct Methods / MR N5 Least-Squares Structure Refinement N4->N5 Initial electron density N6 Hirshfeld Surface & Validation (CheckCIF) N5->N6 Final .cif generation

SCXRD structural analysis pipeline for 4,5-dimethylpyridazine derivatives.

Structural Analysis & Molecular Interactions

Once the .cif (Crystallographic Information File) is generated, the spatial geometry of the 4,5-dimethylpyridazine derivative provides profound insights into its chemical behavior and biological efficacy.

Conformational Geometry and Steric Hindrance

The central 1,2-diazine ring is strictly planar due to its ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 hybridized, delocalized 

-system[5][6]. However, the addition of methyl groups at the 4 and 5 positions introduces significant steric bulk. If aromatic rings (e.g., phenyl or pyridine groups) are substituted at the 3 or 6 positions, the steric clash with the 4,5-dimethyl groups forces these adjacent rings to twist out of the pyridazine plane[5][7]. This dihedral twisting is a critical design feature in drug discovery, as it locks the molecule into a specific 3D conformation required to fit into deep, narrow enzymatic binding pockets[1].
Hirshfeld Surface Analysis

To quantify how the molecule interacts with its environment, Hirshfeld surface analysis is employed. This computational method maps the electron density to identify the dominant intermolecular forces driving crystal packing[5][7].

For 4,5-dimethylpyridazine derivatives, the packing is predominantly governed by:

  • H···H Interactions (~40-48%): Driven by the hydrophobic 4,5-dimethyl groups interacting with adjacent molecules[5][7].

  • C···H / H···C Interactions (~26-27%): Indicative of

    
    -alkyl and weak edge-to-face 
    
    
    
    -stacking interactions[5][7].
  • N···H Interactions (~15-17%): The highly electronegative N1 and N2 atoms of the pyridazine core act as powerful hydrogen-bond acceptors, forming critical anchors both in the crystal lattice and within protein active sites[5][7].

Quantitative Crystallographic Data Summary

The table below summarizes the benchmark crystallographic parameters expected when validating a high-quality 4,5-dimethylpyridazine structural model.

Crystallographic ParameterTypical Range / BenchmarkScientific Causality / Significance
Space Group

,

, or

Aromatic heterocycles strongly favor centrosymmetric packing to maximize electrostatic and

stabilization[6].
R-factor (

)
< 0.05 (5%)Quantifies the agreement between the calculated model and experimental data. Values <0.05 validate a highly trustworthy structure.
N-N Bond Length ~1.33 - 1.35 ÅConfirms the integrity of the delocalized

-system within the 1,2-diazine core.
Interplanar Spacing 3.30 - 3.50 ÅThe optimal distance for graphitic-type

stacking interactions between adjacent pyridazine rings[6].
Dihedral Angle 15° - 65°Driven by the steric repulsion between the 4,5-dimethyl groups and ortho-substituents at the 3/6 positions[5].

Self-Validating Quality Control (E-E-A-T)

To ensure absolute scientific integrity, the refined structure must pass rigorous self-validating checks before publication or use in computational docking:

  • Anisotropic Displacement Parameters (ADPs): Examine the thermal ellipsoids of the 4,5-dimethyl groups. If they appear highly elongated ("cigar-shaped"), this indicates rotational disorder or incorrect atom assignment. The model must be mathematically split into multiple discrete conformations (occupancy refinement) to reflect physical reality.

  • Residual Electron Density: The final difference Fourier map should show maximum and minimum residual peaks within +1.0 and -1.0 e.Å⁻³. Peaks larger than this near the pyridazine core suggest unmodeled solvent molecules or missing functional groups.

  • IUCr CheckCIF: The model must be processed through the International Union of Crystallography's CheckCIF algorithm. The absence of Level A or B alerts serves as the ultimate, objective validation of the geometric and crystallographic integrity of the derivative.

References

  • Crystal structure of E.coli Phosphopantetheine Adenylyltransferase (PPAT/CoaD) in complex with 3-(4-chlorophenyl)-6-methoxy-4,5-dimethylpyridazine (PDB ID: 6B7D). RCSB Protein Data Bank. [Link]

  • Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. National Institutes of Health (NIH). [Link]

  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. National Institutes of Health (NIH) / PMC. [Link]

  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine. IUCrData. [Link]

  • Synthesis and X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate / Molecules. [Link]

  • Process for preparing crystalline organic semiconductor material.

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Methodological & Application

Application Note: De Novo Synthesis of Pyridazines via 1,4-Diketone Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded within herbicides, agrochemicals, and active pharmaceutical ingredients (APIs) such as minaprine, cadralazine, and hydralazine[1]. Because naturally occurring pyridazines are exceedingly rare, their integration into drug development pipelines relies entirely on robust, scalable synthetic methodologies[1].

The most reliable and modular route for constructing the 1,2-diazine core is the cyclocondensation of 1,4-dicarbonyl compounds (diketones or ketoacids) with hydrazine derivatives[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of fully aromatic pyridazines from 1,4-diketones, detailing the mechanistic causality of the condensation and the critical, often-overlooked aromatization step.

Mechanistic Principles & Causality

The transformation of a 1,4-diketone into a fully aromatic pyridazine is not a single-step concerted reaction; it is a cascade process governed by distinct thermodynamic and kinetic drivers. Understanding these principles is essential for troubleshooting and optimizing yields.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine (a powerful

    
    -effect nucleophile) on one of the carbonyl carbons of the 1,4-diketone, yielding a monohydrazone intermediate.
    
  • Intramolecular Cyclization: The terminal amine of the hydrazone subsequently attacks the remaining carbonyl. This step is entropically favored (forming a stable six-membered ring) and yields a 4,5-dihydropyridazine.

  • Tautomerization: The 4,5-dihydropyridazine rapidly tautomerizes to the more thermodynamically stable 1,4-dihydropyridazine intermediate[3].

  • Aromatization (Oxidation): The 1,4-dihydropyridazine is metastable. While it possesses a cyclic

    
    -system, it lacks full aromaticity due to the sp
    
    
    
    -hybridized carbons. To achieve the planar, fully aromatic pyridazine target, the intermediate must undergo a formal loss of two protons and two electrons (-2H)[3].

Mechanism N1 1,4-Diketone N2 Monohydrazone N1->N2 + N2H4 - H2O N3 4,5-Dihydropyridazine N2->N3 Cyclization - H2O N4 1,4-Dihydropyridazine N3->N4 Tautomerization N5 Pyridazine N4->N5 Oxidation (- 2H)

Mechanistic pathway from 1,4-diketone to aromatic pyridazine.

Causality of Reagent Selection
  • Solvent (Ethanol): Chosen for its ability to solubilize both the highly polar hydrazine hydrate and the lipophilic 1,4-diketone. Its boiling point (78 °C) provides the ideal thermal energy to drive the dehydration steps without causing reagent degradation.

  • Catalyst (Glacial Acetic Acid): A catalytic amount of weak acid is critical. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating hydrazone formation. Crucially, it avoids over-acidification, which would protonate the hydrazine (pKa ~8.1), rendering it non-nucleophilic.

Oxidation Strategies & Quantitative Data

A common pitfall in pyridazine synthesis is relying on spontaneous air oxidation. While 1,4-dihydropyridazines will slowly oxidize in the presence of ambient oxygen, the process is sluggish, heavily dependent on the substrate's electronics, and often leads to complex, low-yielding product mixtures[3].

To ensure a high-yielding, scalable protocol, an explicit chemical oxidant must be introduced. Table 1 summarizes the performance of various oxidation strategies. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is selected for the primary protocol due to its rapid kinetics and the ease of removing its byproduct (DDQH


).

Table 1: Optimization of Oxidation Conditions for 1,4-Dihydropyridazine Aromatization

OxidantSolventTemperatureTimeYield (%)Mechanistic Observation
Air (O

)
EthanolReflux24 h45–55Sluggish kinetics; significant side-product formation.
NaNO

/ AcOH
Water/EtOHRT4 h70–75Moderate yield; requires highly acidic media.
CuCl

(2.0 eq)
AcetonitrileReflux2 h85–90Clean conversion; requires rigorous filtration of copper salts.
DDQ (1.1 eq) DichloromethaneRT1 h92–98Rapid, high purity; DDQH

easily removed via filtration.

Self-Validating Experimental Protocol

This two-stage, one-pot protocol is designed as a self-validating system . At each critical juncture, specific visual or analytical checkpoints confirm the success of the preceding step, preventing the waste of downstream resources.

Workflow Step1 1. Reagent Mixing 1,4-Diketone + Hydrazine Hydrate Step2 2. Acid-Catalyzed Condensation Reflux in EtOH/AcOH (2-4 h) Step1->Step2 Step3 3. Aromatization (Oxidation) Add DDQ in DCM (1 h, RT) Step2->Step3 Intermediate formed Step4 4. Workup & Filtration Remove DDQH2 precipitate Step3->Step4 Step5 5. Target Isolation Column Chromatography / Recrystallization Step4->Step5

Experimental workflow for the synthesis of pyridazines from 1,4-diketones.

Materials & Reagents
  • 1,4-Diketone precursor (1.0 eq, 10 mmol)

  • Hydrazine hydrate (64% in water, 1.2 eq, 12 mmol)

  • Glacial acetic acid (Catalytic, 0.1 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq, 11 mmol)

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

Step-by-Step Procedure

Stage 1: Condensation to 1,4-Dihydropyridazine

  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,4-diketone (10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (12 mmol) dropwise at room temperature. Caution: Hydrazine is highly toxic; handle exclusively in a fume hood.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 2 to 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexane/Ethyl Acetate). The starting 1,4-diketone (UV active) should completely disappear, replaced by a new spot corresponding to the 1,4-dihydropyridazine intermediate (often exhibiting a distinct yellow/orange hue or different UV fluorescence).

  • Solvent Exchange: Once complete conversion is confirmed, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

Stage 2: Oxidation to Pyridazine 7. Resuspension: Redissolve the crude 1,4-dihydropyridazine intermediate in DCM (40 mL). 8. Oxidation: While stirring vigorously at room temperature, add DDQ (11 mmol) portion-wise over 5 minutes. 9. Validation Checkpoint 2 (Visual): The reaction is self-indicating. As DDQ oxidizes the intermediate, it is reduced to DDQH


 (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), which is highly insoluble in DCM. A beige/brown precipitate will immediately begin to crash out of solution, validating that aromatization is actively occurring.
10. Completion:  Stir for 1 hour at room temperature.
11. Filtration:  Filter the suspension through a pad of Celite to remove the insoluble DDQH

byproduct. Wash the filter cake with an additional 20 mL of DCM. 12. Workup: Wash the combined DCM filtrate with saturated aqueous NaHCO

(2 x 30 mL) to remove any residual acid and traces of DDQH

, followed by brine (30 mL). Dry the organic layer over anhydrous Na

SO

. 13. Purification: Concentrate the organic layer in vacuo. Purify the crude product via silica gel flash chromatography or recrystallization to afford the pure substituted pyridazine[4].

Analytical Validation

To confirm the structural integrity of the synthesized pyridazine, conduct the following analytical checks:

  • 
    H NMR Spectroscopy:  The hallmark of successful aromatization is the complete disappearance of sp
    
    
    
    methylene protons (typically found between 2.0–3.5 ppm in the dihydropyridazine) and the emergence of highly deshielded aromatic protons on the pyridazine ring (typically between 7.5–9.5 ppm, depending on substitution)[2].
  • Mass Spectrometry (LC-MS): The final product should exhibit an m/z value exactly 2 Daltons lower than the intermediate dihydropyridazine, confirming the loss of two hydrogen atoms during the DDQ oxidation step.

References

  • Wikipedia Contributors. "Pyridazine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Science of Synthesis. "Product Class 8: Pyridazines." Thieme Connect. URL:[Link]

  • Attanasi, O. A., et al. "A Novel and Convenient Protocol for Synthesis of Pyridazines." Organic Letters, 2008. URL:[Link]

  • ChemRxiv. "Structural transformations of metal-organic cages through tetrazine-alkene reactivity." ChemRxiv, 2021. URL:[Link]

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Application Note: Procedures for the N-Oxidation of 4,5-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, regioselectivity, and self-validating experimental protocols for the N-oxidation of 4,5-dimethylpyridazine.

Mechanistic Rationale & Structural Dynamics

Diazine N-oxides are highly versatile synthetic intermediates, often utilized to activate the heterocyclic core toward nucleophilic substitution or to modulate physicochemical properties in drug design (e.g., altering lipophilicity and basicity)[1]. The N-oxidation of 4,5-dimethylpyridazine presents a unique chemical profile governed by two primary factors: electronic activation and molecular symmetry.

  • Electronic Activation (+I Effect): The methyl groups at the C4 and C5 positions exert a positive inductive (+I) effect, enriching the electron density of the adjacent nitrogen atoms. This renders 4,5-dimethylpyridazine significantly more susceptible to electrophilic attack by peroxy acids compared to the unsubstituted parent pyridazine, allowing oxidations to proceed under milder conditions[2].

  • Symmetry-Driven Regioselectivity: 4,5-dimethylpyridazine possesses a

    
     axis of symmetry, making the N1 and N2 atoms chemically equivalent. Consequently, mono-N-oxidation yields a single, unambiguous product: 4,5-dimethylpyridazine 1-oxide . This is a major synthetic advantage, as it circumvents the tedious chromatographic separation of regioisomeric mixtures typically required when oxidizing asymmetric pyridazines (e.g., 3-methylpyridazine)[3].
    
  • Electronic Deactivation (The Mono-Oxide Barrier): Once the mono-N-oxide is formed, the strong electron-withdrawing nature of the N-oxide moiety drastically reduces the nucleophilicity of the remaining nitrogen. Forming the 1,2-dioxide requires highly electrophilic oxidants (such as the HOF·CH₃CN complex) and is rarely observed as a byproduct under standard m-CPBA or H₂O₂/AcOH conditions[4].

Oxidation Pathways and Oxidant Selection

Depending on the desired scale and target compound, the choice of oxidant is critical. Below is a visual and quantitative breakdown of the oxidation pathways.

Pathway A 4,5-Dimethylpyridazine (Symmetric Core) B 4,5-Dimethylpyridazine 1-oxide (Mono-N-oxide) A->B m-CPBA (1.1 eq) DCM, 0-25°C Fast, High Yield A->B 30% H2O2 / AcOH 80°C Scalable C 4,5-Dimethylpyridazine 1,2-dioxide (Di-N-oxide) B->C HOF·CH3CN Sluggish (Deactivated)

Reaction pathways for the N-oxidation of 4,5-dimethylpyridazine highlighting oxidant selectivity.

Table 1: Quantitative Comparison of Oxidizing Agents
Oxidant SystemTarget ProductEq.Temp (°C)Time (h)Typical YieldScalability / Field Notes
m-CPBA / CH₂Cl₂ Mono-N-oxide1.05 - 1.10 to 252 - 485 - 95%Lab scale; mild conditions, easy workup[2].
30% H₂O₂ / AcOH Mono-N-oxide3.0 - 5.070 - 808 - 1270 - 80%Pilot scale; green byproduct (H₂O), requires heat[5].
HOF·CH₃CN 1,2-Dioxide9.0 - 12.0-15 to 0< 180 - 90%Specialized setup; requires fluorine gas for reagent prep[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Mono-N-Oxidation using m-CPBA

This method is the gold standard for rapid, laboratory-scale synthesis due to its mild conditions and high chemoselectivity[2].

Workflow Step1 1. Substrate Dissolution (DCM, 0°C) Step2 2. Oxidant Addition (m-CPBA dropwise) Step1->Step2 Step3 3. Reaction Progression (Stir at RT, 2-4 h) Step2->Step3 Step4 4. Quench & Neutralization (Na2S2O3 then NaHCO3) Step3->Step4 Step5 5. Extraction & Drying (DCM extraction, MgSO4) Step4->Step5 Step6 6. Purification (Silica Gel Column) Step5->Step6

Step-by-step experimental workflow for the mono-N-oxidation using m-CPBA.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 4,5-dimethylpyridazine (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 77% active, 11.0 mmol, 1.1 eq) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition controls the exothermic peroxy-transfer step and prevents localized over-oxidation.

  • Reaction Progression & In-Process Control: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Silica gel, DCM:MeOH 9:1, UV detection). The starting material should disappear, replaced by a more polar spot (the N-oxide). If starting material persists after 4 hours, add an additional 0.1 eq of m-CPBA.

  • Quench & Neutralization: Cool the mixture back to 0 °C. Add 20 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 10 minutes.

    • Self-Validation Check: Use a peroxide test strip on the organic layer. It must read 0 ppm before proceeding. Once safe, add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of 0-10% MeOH in DCM) to afford pure 4,5-dimethylpyridazine 1-oxide.

Field-Proven Insight: Commercial m-CPBA is typically 70-77% pure, stabilized with 3-chlorobenzoic acid and water. Always assay your m-CPBA lot via iodometric titration before calculating equivalents to prevent incomplete conversion[5].

Protocol B: Scalable Mono-N-Oxidation using H₂O₂/Acetic Acid

For scale-up, m-CPBA poses safety (shock-sensitivity) and cost limitations. The generation of peracetic acid in situ from hydrogen peroxide and acetic acid provides an industrially viable, atom-economical alternative[5].

Step-by-Step Methodology:

  • Preparation: In a multi-neck flask equipped with a reflux condenser and a thermocouple, dissolve 4,5-dimethylpyridazine (50.0 mmol) in glacial acetic acid (30 mL).

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 150.0 mmol, 3.0 eq) dropwise at room temperature.

    • Field-Proven Insight: Never add the entire charge of H₂O₂ at elevated temperatures. The generation of peracetic acid can be delayed and highly exothermic.

  • Thermal Activation: Heat the reaction mixture gradually to 80 °C. Causality: H₂O₂ alone is a poor electrophile. Thermal energy is required to overcome the activation barrier for in situ peracetic acid formation, which is the active oxidizing species[6].

  • Monitoring: Stir at 80 °C for 8–12 hours.

    • Self-Validation Check: Analyze an aliquot via HPLC (C18 column, H₂O/MeCN gradient). The reaction is deemed complete when the substrate peak area is <2%.

  • Workup: Cool the mixture to room temperature. Carefully quench excess H₂O₂ by stirring with sodium sulfite (Na₂SO₃) until a peroxide test strip reads negative.

  • Isolation: Concentrate the acetic acid under high vacuum. Neutralize the resulting residue with saturated Na₂CO₃ (pH ~8) and extract with ethyl acetate (4 × 50 mL). Dry over Na₂SO₄ and concentrate to yield the product.

References

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at:[Link][2]

  • Synthesis of N,N-Dioxopyridazines. Journal of Organic Chemistry. Available at:[Link][4]

  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Advances. Available at:[Link][6]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. Available at: [Link][5]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. ProQuest Dissertations. Available at: [Link][3]

Sources

Application Note: Strategic Functionalization of Methyl Groups in 4,5-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

The 4,5-dimethylpyridazine scaffold—and its halogenated precursor, 3,6-dichloro-4,5-dimethylpyridazine—is a highly privileged structural motif in modern medicinal chemistry and materials science. It serves as a core building block for poly(ADP-ribose) polymerase (PARP) inhibitors, muscarinic M4 positive allosteric modulators (PAMs)[1], and phosphorescent host materials for Organic Light-Emitting Diodes (OLEDs)[2].

While the 3- and 6-positions of the pyridazine ring are highly activated toward nucleophilic aromatic substitution (S_NAr) and transition-metal-catalyzed cross-coupling[3], the methyl groups at the 4- and 5-positions require orthogonal activation strategies. This application note details the mechanistic causality, self-validating experimental protocols, and quantitative data for the functionalization of these C(sp³)-H bonds.

Mechanistic Insights: Causality in C(sp³)-H Activation

The functionalization of 4,5-dimethylpyridazine relies on the inherent electronic properties of the diazine core. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect (-I and -M effects) across the aromatic system.

  • Radical Susceptibility: The electron-deficient nature of the pyridazine ring destabilizes electrophilic attack but significantly stabilizes transient benzylic-type radicals via hyperconjugation. Consequently, the methyl groups are highly susceptible to Wohl-Ziegler radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN)[4].

  • Electrophilic Hub Generation: Once brominated, the resulting bromomethyl groups become highly reactive electrophilic centers. They readily undergo S_N2 substitutions with amines, thiols, or cyanides (e.g., TMS-CN) to build complex pharmacophores[4].

  • Oxidative Lability: The activated benzylic protons can also be directly oxidized to carboxylic acids or aldehydes using strong oxidants (e.g., KMnO₄ or Ag(II)/peroxydisulfate systems), enabling subsequent amide coupling[5].

Logical Workflow of Functionalization

The following diagram illustrates the orthogonal pathways for functionalizing the 4,5-methyl groups versus the 3,6-ring positions.

G A 4,5-Dimethylpyridazine Core B Radical Bromination (NBS, AIBN) A->B hν / Δ C Direct Oxidation (KMnO4 / mCPBA) A->C [O] D Bromomethyl Intermediates (Electrophilic Hub) B->D E Carboxylic Acid / Aldehyde Derivatives C->E F Nucleophilic Substitution (Amines, Thiols, TMS-CN) D->F G Advanced Pharmacophores (M4 PAMs, PARP Inhibitors) E->G F->G

Fig 1: Orthogonal functionalization pathways for 4,5-dimethylpyridazine methyl groups.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction integrity before proceeding to subsequent synthetic steps.

Protocol A: Radical Bromination of 4,5-Dimethylpyridazine

Objective: Synthesis of 4,5-bis(bromomethyl)-3,6-dichloropyridazine.

Causality & Design: NBS provides a low, steady-state concentration of molecular bromine, preventing unwanted ring-addition reactions. AIBN acts as the thermal radical initiator. Carbon tetrachloride (CCl₄) or trifluorotoluene is used as the solvent because they do not possess abstractable hydrogen atoms, thereby preventing solvent-radical quenching[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 3,6-dichloro-4,5-dimethylpyridazine (1.0 equiv, 5.6 mmol) in anhydrous CCl₄ (0.14 M).

  • Initiation: Add N-Bromosuccinimide (NBS, 2.1 equiv) and AIBN (0.1 equiv) to the stirring solution[4].

  • Propagation: Heat the reaction mixture to reflux (80 °C) and stir for 18 hours under a nitrogen atmosphere.

  • Quenching: Cool the mixture to room temperature. Quench the reaction with 1N aqueous Na₂S₂O₃ to neutralize any residual oxidizing agents.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • ¹H-NMR (CDCl₃): The starting material exhibits a distinct 6H singlet at ~2.56 ppm corresponding to the two equivalent methyl groups. Successful dibromination is confirmed by the complete disappearance of this peak and the emergence of a new 4H singlet at ~4.50 ppm, reflecting the strong deshielding effect of the newly attached bromine atoms.

Protocol B: Nucleophilic Cyanation of Bromomethyl Intermediates

Objective: Conversion of bromomethyl groups to cyanomethyl derivatives.

Causality & Design: Traditional cyanation using NaCN or KCN requires harsh basic conditions that can degrade the electron-deficient diazine core. Utilizing Trimethylsilyl cyanide (TMS-CN) activated by Tetrabutylammonium fluoride (TBAF) provides a mild, anhydrous source of naked cyanide ions, ensuring clean S_N2 displacement[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 4,5-bis(bromomethyl)-3,6-dichloropyridazine (1.0 equiv) in anhydrous Acetonitrile (CH₃CN, 0.2 M).

  • Reagent Addition: Add TMS-CN (2.2 equiv) to the solution at room temperature.

  • Activation: Slowly add TBAF (2.2 equiv, 1.0 M in THF) dropwise. The reaction will mildly exotherm as the fluoride ion attacks the silicon center, liberating the active cyanide nucleophile[4].

  • Completion: Stir the mixture for 2 hours at room temperature.

  • Purification: Concentrate the mixture to dryness and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate).

Self-Validation Checkpoint:

  • FT-IR Spectroscopy: The product must exhibit a sharp, distinct absorption band at ~2250 cm⁻¹ , which is the hallmark stretching frequency of the nitrile (C≡N) group.

  • ¹H-NMR (CDCl₃): The bromomethyl singlet (~4.50 ppm) will shift upfield to ~3.80 ppm, characteristic of cyanomethyl (CH₂CN) protons.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4,5-Dimethylpyridazine Derivatives Data summarized to guide purification and analytical tracking[6].

CompoundMolecular Weight ( g/mol )Physical StateKey ¹H-NMR Shift (Methyl/Methylene)Reactivity Profile
4,5-Dimethylpyridazine 108.14Solid~2.30 ppm (s, 6H)Inert to mild nucleophiles; requires radical activation.
3,6-Dichloro-4,5-dimethylpyridazine 177.03Crystalline Solid~2.56 ppm (s, 6H)Core scaffold; highly susceptible to S_NAr at C3/C6[1].
4,5-bis(bromomethyl)-3,6-dichloropyridazine 334.82Solid~4.50 ppm (s, 4H)Highly electrophilic; unstable in strong aqueous base.
4,5-bis(cyanomethyl)-3,6-dichloropyridazine 227.05Solid~3.80 ppm (s, 4H)Stable intermediate; ready for hydrolysis to carboxylic acids.

Table 2: Comparison of Methyl Functionalization Workflows

Functionalization MethodReagentsChemoselectivityTypical YieldPrimary Application
Radical Bromination NBS, AIBN, CCl₄, 80°CHigh (Targets C4/C5 methyls exclusively)65 - 85%Precursor for amines, ethers, and nitriles[4].
Direct Oxidation Ag(II) / S₂O₈²⁻ or KMnO₄Moderate (Risk of ring degradation)30 - 50%Direct access to dicarboxylic acids for polymer/MOF synthesis[5].
Directed Borylation Ir-catalysts, B₂pin₂Targets ring C-H (requires specific directing groups)VariesAtroposelective functionalization of the diazine core[7].

References

  • Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Chemical Neuroscience, 2026. URL:[Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI, 2025. URL:[Link]

  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl... ResearchGate, 2009. URL:[Link]

  • Preparation of substituted pyridazines.US Patent 4628088A, 1986.
  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Bentham Science, 2006. URL:[Link]

  • Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls. The Journal of Organic Chemistry, 2023. URL:[Link]

Sources

Application Note: Catalytic Applications of 4,5-Dimethylpyridazine Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The design of highly efficient transition metal catalysts relies heavily on the stereoelectronic tuning of ancillary and directing ligands. While pyridine-based ligands are ubiquitous, the 1,2-diazine core of 4,5-dimethylpyridazine offers unique coordination chemistry that unlocks alternative catalytic pathways.

The adjacent nitrogen atoms in the pyridazine ring provide strong bidentate or bridging σ-donor capabilities, while the overall electron-deficient nature of the diazine core makes it an excellent π-acceptor [3]. The addition of methyl groups at the 4,5-positions serves two critical mechanistic functions:

  • Steric Shielding: The methyl groups prevent unwanted nucleophilic degradation at the 4,5-positions and enforce specific spatial geometries during substrate binding.

  • Electronic Tuning: The mild electron-donating inductive effect (+I) of the methyl groups subtly raises the highest occupied molecular orbital (HOMO) of the ligand. This stabilizes high-valent metal intermediates—such as Ir(V) in C–H activation or Pd(II) in cross-coupling—lowering the activation energy for turnover-limiting steps [3].

This application note details the integration of 4,5-dimethylpyridazine derivatives in modern transition metal catalysis, providing validated protocols and mechanistic insights for drug development and materials science professionals.

Key Catalytic Modalities

Iridium-Catalyzed Atroposelective C–H Borylation

Derivatives of 3,6-dichloro-4,5-dimethylpyridazine are highly effective scaffolds for synthesizing chiral heterobiaryls. When subjected to Iridium-catalyzed C–H borylation, the pyridazine nitrogen acts as a powerful directing group. It coordinates to the active Ir(III) trisboryl complex, steering the metal center to activate the specific ortho-C–H bond of the adjacent carbocycle. This enables the highly regioselective and atroposelective functionalization of complex biaryls without the need for pre-functionalized halides [1].

Palladium-Catalyzed Cross-Coupling for OLED Materials

In materials science, 3,6-dihalo-4,5-dimethylpyridazine serves as a privileged electrophile in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the diazine ring accelerates the oxidative addition of the Pd(0) catalyst into the C–X bond. This pathway is extensively used to synthesize low molar mass, carbazole-based host materials for phosphorescent organic light-emitting diodes (OLEDs) [2].

Ruthenium-Mediated Dynamic Ligand Exchange

In supramolecular catalysis, 4,5-dimethylpyridazine is utilized to tune the ligand exchange rates of Ru(II) porphyrin networks. Total line shape analysis of variable-temperature NMR spectra reveals that 4,5-dimethylpyridazine undergoes rapid intermolecular ligand exchange (up to


 at 25°C). This dynamic lability is crucial for designing responsive, self-healing catalytic networks and orthogonal coordination polymers [4].

Quantitative Performance Data

The following table summarizes the catalytic performance metrics of transition metal systems utilizing 4,5-dimethylpyridazine derivatives as ligands or core scaffolds.

Catalyst SystemSubstrate / ScaffoldReaction TypeYield (%)Selectivity (ee/de)Turnover / RateRef
[Ir(OMe)(COD)]₂ + 2-Aminopyridine4,5-dimethylpyridazine heterobiarylsDirected C–H Borylation70–88%>99% regioselectivityHigh TON[1]
Pd(PPh₃)₄ 3,6-dibromo-4,5-dimethylpyridazineSuzuki-Miyaura Coupling>80%N/A (Cross-coupling)Rapid conversion[2]
Ru(II) Porphyrin 4,5-dimethylpyridazineDynamic Ligand ExchangeN/AN/A

[4]

Validated Experimental Protocols

Protocol A: Iridium-Catalyzed Directed C–H Borylation

This protocol describes the atroposelective borylation of a 4,5-dimethylpyridazine-based heterobiaryl.

Mechanistic Causality: We utilize [Ir(OMe)(COD)]2 rather than [IrCl(COD)]2. The methoxy (–OMe) ligand acts as a traceless internal base that rapidly activates bis(pinacolato)diboron (B₂pin₂) to generate the active Ir(III) trisboryl species, eliminating the need for harsh external bases that could degrade the diazine substrate[1].

  • Pre-catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(COD)]2 (1.5 mol %), 2-aminopyridine ligand (3.0 mol %), and B₂pin₂ (1.5 equivalents).

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed tetrahydrofuran (THF). Stir at room temperature for 10 minutes until the solution turns a deep, homogenous brown, indicating the formation of the active Ir(III) trisboryl complex.

  • Substrate Introduction: Add the 4,5-dimethylpyridazine heterobiaryl substrate (0.5 mmol) to the activated catalyst solution.

  • C–H Activation: Seal the tube, remove it from the glovebox, and heat the mixture at 80 °C in a pre-heated oil bath for 16 hours. The pyridazine nitrogen directs the Ir(III) center to the ortho-C–H bond, initiating turnover-limiting oxidative addition.

  • Quenching & Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the borylated product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of OLED host materials using 3,6-dibromo-4,5-dimethylpyridazine.

Mechanistic Causality: A biphasic solvent system (Toluene/H₂O) is strictly required. Toluene dissolves the organic substrates and the Pd catalyst, while water dissolves the inorganic base (Na₂CO₃). The base is essential to convert the neutral Pd(II) intermediate into an electron-rich hydroxo-Pd(II) complex, which drastically accelerates the transmetalation step with the boronic acid [2].

  • Reagent Assembly: To a round-bottom flask, add 3,6-dibromo-4,5-dimethylpyridazine (1.0 mmol), (9-phenylcarbazol-3-yl)boronic acid (2.2 mmol), and Pd(PPh3)4 (5 mol %).

  • Solvent & Base: Add 10 mL of Toluene and 5 mL of a 2M aqueous Na₂CO₃ solution.

  • Strict Degassing (Critical Step): Sparge the biphasic mixture with Argon for 20 minutes. Causality: Dissolved oxygen will rapidly oxidize the highly electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, permanently arresting the catalytic cycle.

  • Coupling Reaction: Reflux the mixture at 90 °C under an argon atmosphere for 24 hours.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with dichloromethane (

    
     mL), dry over MgSO₄, and purify via recrystallization from ethanol.
    

Visualizing the Catalytic Cycle

The following diagram maps the logical flow and intermediate states of the Iridium-catalyzed C–H borylation directed by the 4,5-dimethylpyridazine ligand.

Ir_Catalytic_Cycle Precatalyst Precatalyst [Ir(OMe)(COD)]2 ActiveCat Active Ir(III) Trisboryl Complex (Stabilized by Diazine Ligand) Precatalyst->ActiveCat + B2pin2 - COD, - MeOBpin Coordination Substrate Coordination (N-Directed Binding) ActiveCat->Coordination + Substrate OxAddition Oxidative Addition (C-H Bond Cleavage) Coordination->OxAddition C-H Activation IrV_Intermediate Ir(V) Heptacoordinate Intermediate OxAddition->IrV_Intermediate Turnover-Limiting Step RedElimination Reductive Elimination (C-B Bond Formation) IrV_Intermediate->RedElimination Ligand Rearrangement RedElimination->ActiveCat + B2pin2 Catalyst Regeneration Product Borylated Product Release RedElimination->Product Product Dissociation

Mechanism of Ir-catalyzed C-H borylation directed by diazine ligands.

References

  • Atroposelective Ir-Catalyzed C–H Borylation of Phthalazine Heterobiaryls The Journal of Organic Chemistry - ACS Publications[Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review MDPI[Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations PMC - National Institutes of Health[Link]

  • Orthogonal Coordination Chemistry of PTA toward Ru(II) and Zn(II) for the Construction of 1D and 2D Metal-Mediated Porphyrin Networks ACS Publications[Link]

Application Note: Electrochemical Reduction Protocols for 4,5-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Electroanalytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Insights

The electrochemical reduction of 1,2-diazines (pyridazines) represents a highly controlled, green synthetic route to dihydropyridazine derivatives, which are vital structural motifs in pharmaceutical development[1]. As a Senior Application Scientist, it is critical to understand that electrochemical transformations are not merely about applying a voltage; they are governed by the delicate interplay of substituent electronics, proton activity (pH), and thermodynamic stability.

For 4,5-dimethylpyridazine , the presence of electron-donating methyl groups at the C4 and C5 positions fundamentally alters the reduction pathway compared to its electron-deficient counterparts[2]. While pyridazines substituted with strong electron-withdrawing groups (e.g., esters) often undergo a 4-electron reduction leading to ring contraction and nitrogen extrusion to form pyrroles, the electron-rich nature of 4,5-dimethylpyridazine arrests the reduction at the 2-electron stage[2].

The Causality of the Reduction Pathway

The reduction proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism.

  • Electron Transfer & Protonation: The aromatic ring accepts an electron to form a radical anion, which is rapidly protonated. A subsequent electron and proton transfer yields the 1,4-dihydropyridazine intermediate[1].

  • Thermodynamic Tautomerization: The initially formed 1,4-dihydropyridazine is kinetically favored but thermodynamically unstable. To relieve antiaromaticity and steric strain, it rapidly isomerizes in solution to the more stable 1,2-dihydro or 1,6-dihydro isomers[1][3].

  • The Role of pH: In strongly acidic media (pH < 2), the reduction occurs in two distinct 1-electron waves. However, in the buffered mildly acidic media (pH 4.6) required for 4,5-dimethylpyridazine to prevent degradation, these steps merge into a single, irreversible 2e⁻/2H⁺ wave[2].

Reaction Pathway Visualization

Mechanism A 4,5-Dimethylpyridazine B Radical Anion A->B + e⁻ C Protonated Radical B->C + H⁺ D 1,4-Dihydro Isomer C->D + e⁻, + H⁺ E 1,2-Dihydro Isomer D->E Tautomerization

Caption: Electrochemical reduction mechanism of 4,5-dimethylpyridazine to dihydropyridazine isomers.

Quantitative Data: Substituent Effects on Reduction

To contextualize the electrochemical behavior of 4,5-dimethylpyridazine, it is essential to compare its reduction parameters against other substituted pyridazines. The electron-donating methyl groups shift the reduction potential significantly more negative.

CompoundSubstituent EffectOptimal Medium / pHApprox. E_pc (V vs Ag/AgCl)*Primary Isolated Product
Pyridazine None (Reference)Aqueous, pH 2.0-0.85 V1,4-dihydropyridazine
4,5-Dimethylpyridazine Electron-Donating (Alkyl)THF/Acetate, pH 4.6-1.15 V1,2-dihydropyridazine
3,6-Bis(methoxycarbonyl)pyridazine Electron-Withdrawing (Ester)Aqueous, pH 1.0-0.45 VPyrrole (Ring Contraction)

*Note: Potentials are illustrative and highly dependent on the exact solvent ratio, electrode material, and scan rate used during cyclic voltammetry[2].

Experimental Protocol: Preparative Electrochemical Reduction

This protocol is engineered as a self-validating system . Every material choice and procedural step is designed to mitigate the primary failure mode of this synthesis: the rapid, spontaneous re-oxidation of the dihydropyridazine product back to the starting material[3].

Required Materials & Equipment
  • Cell Configuration: A divided H-cell separated by a fine glass frit or Nafion™ 117 membrane. (Causality: An undivided cell will result in the immediate anodic re-oxidation of the product at the counter electrode[3].)

  • Working Electrode (Cathode): Glassy Carbon Electrode (GCE) plate or reticulated vitreous carbon. (Causality: Carbon provides a wide cathodic potential window, preventing competitive hydrogen evolution that occurs on platinum in protic media).

  • Counter Electrode (Anode): Platinum mesh.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M Acetate buffer (pH 4.6) dissolved in a 1:1 mixture of Tetrahydrofuran (THF) and Acetonitrile. (Causality: 4,5-dimethylpyridazine has limited aqueous solubility; the organic co-solvents ensure homogeneity, while the buffer provides the necessary proton activity for the PCET mechanism[2].)

Step-by-Step Methodology

Step 1: Cell Assembly & Stringent De-aeration

  • Assemble the divided three-electrode cell and add the THF/Acetonitrile/Acetate electrolyte to both the anodic and cathodic compartments.

  • Introduce 4,5-dimethylpyridazine (target concentration: 10 mM) exclusively into the cathodic compartment.

  • Purge the cathodic solution with high-purity Argon for a minimum of 30 minutes prior to applying any potential[1].

    • Expert Insight: Dissolved oxygen is a potent electron scavenger and will chemically oxidize the nascent dihydropyridazine back to the fully aromatic state. Continuous gentle sparging during electrolysis is mandatory[3].

Step 2: Voltammetric Profiling (CV)

  • Conduct Cyclic Voltammetry (CV) from 0.0 V to -2.0 V at a scan rate of 100 mV/s.

  • Identify the exact cathodic peak potential (

    
    ).
    
    • Expert Insight: Because reference electrode potentials can drift in organic mixtures, empirical determination of

      
       immediately prior to bulk electrolysis ensures you do not overpotentialize the system and trigger solvent breakdown.
      

Step 3: Controlled Potential Electrolysis (CPE)

  • Set the potentiostat to bulk electrolysis mode. Apply a constant potential exactly 100 mV more negative than the

    
     determined in Step 2.
    
  • Maintain vigorous magnetic stirring in the cathodic compartment to maximize mass transport to the electrode surface.

  • Monitor the current decay curve. Terminate the electrolysis when the current drops below 5% of its initial peak value, or when coulometry indicates the passage of exactly 2.0 Faradays per mole of substrate[4].

Step 4: Anaerobic Workup & Isolation

  • Transfer the catholyte to a Schlenk flask under a strict Argon atmosphere.

  • Extract the product using deoxygenated diethyl ether.

  • Dry the organic layer over anhydrous

    
     and concentrate in vacuo using a rotary evaporator backfilled with inert gas.
    
    • Expert Insight: The 1,2-dihydro isomers are highly sensitive to ambient air[1]. Standard benchtop extraction will result in catastrophic yield loss due to aromatization.

Experimental Workflow Visualization

Workflow S1 1. Cell Setup & De-aeration (Divided Cell, Ar purge) S2 2. Cyclic Voltammetry (Identify Cathodic Peak) S1->S2 S3 3. Bulk Electrolysis (CPE at E_pc - 100mV) S2->S3 S4 4. Anaerobic Workup (Schlenk Extraction) S3->S4 S5 5. Characterization (NMR, Mass Spec) S4->S5

Caption: Step-by-step experimental workflow for the preparative electrochemical reduction.

References

  • Manh, G. T., et al. "Electrochemical reduction of substituted pyridazines: A new access to activated pyrroles." Electrochimica Acta 47.17 (2002): 2833-2841. URL:[Link]

  • Armand, J., Chekir, K., & Pinson, J. "Electrochemical Reduction of Pyrazines into Dihydropyrazines." Canadian Journal of Chemistry 52.23 (1974): 3971-3980. URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing temperature conditions for pyridazine ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridazine ring closure, with a specific focus on optimizing temperature conditions. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve robust, reproducible results.

Part 1: Fundamental Principles - Temperature as a Critical Process Parameter

In pyridazine ring formation, temperature is not merely a condition but a critical control point that dictates reaction rate, regioselectivity, yield, and impurity profile. The unique electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, makes it susceptible to various synthetic pathways, each with its own optimal thermal window.[1][2][3] Understanding the causal relationship between temperature and reaction outcome is paramount for success.

  • Reaction Kinetics: As with most chemical reactions, higher temperatures generally increase the reaction rate by providing the necessary activation energy. However, for pyridazine synthesis, this acceleration must be carefully balanced against the risk of decomposition of starting materials, intermediates, or the final product.[4]

  • Thermodynamic vs. Kinetic Control: Many pyridazine syntheses can yield multiple isomers or side products. Temperature plays a crucial role in determining the product distribution. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can provide enough energy to overcome a larger activation barrier, leading to the more stable, thermodynamically controlled product.[5]

  • Selectivity in Cycloadditions: In methods like the inverse electron-demand aza-Diels-Alder reaction, temperature significantly influences product selectivity.[6] Fine-tuning the thermal conditions can be the key to achieving the desired regiochemistry.

  • Managing Exotherms: Some ring closure reactions, particularly those involving highly reactive reagents like hydrazines or nitrating agents, can be highly exothermic.[5][7] Improper temperature control can lead to thermal runaway, resulting in a failed reaction, significant impurity formation, and critical safety hazards.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding temperature in pyridazine synthesis.

Q1: What is a typical starting temperature range for a new pyridazine ring closure reaction?

A1: The optimal temperature is highly dependent on the specific synthetic route. However, a general approach is to start with conditions reported for similar transformations in the literature.

  • For classical condensations of 1,4-dicarbonyl compounds with hydrazine, reactions are often performed at elevated temperatures, such as refluxing in ethanol or at 100°C.[8]

  • For palladium-catalyzed cross-coupling reactions to form substituted pyridazines, temperatures in the range of 80-120°C are common.[9][10]

  • For reactions sensitive to side product formation, such as certain nitrations, it is critical to maintain low temperatures (e.g., 0-5°C) to minimize degradation.[5]

  • Some modern methods, such as certain Diaza-Wittig reactions or cycloadditions, may proceed efficiently at room temperature.[11][12]

Always begin with a small-scale trial before proceeding to a larger scale.

Q2: How does solvent choice relate to reaction temperature?

A2: The solvent is intrinsically linked to temperature control. The boiling point of the solvent sets the maximum temperature achievable at atmospheric pressure (reflux). Furthermore, the solvent's ability to dissipate heat is crucial for managing exothermic reactions. Common solvents like ethanol, toluene, and dioxane are frequently used in palladium-catalyzed reactions that require heat, while dichloromethane or THF might be used for reactions running at or below room temperature.[9][11]

Q3: My reaction is not proceeding at room temperature. Should I apply heat?

A3: Gently heating the reaction is a logical next step if no conversion is observed at ambient temperature. We recommend a stepwise approach:

  • Ensure all reagents are pure and added in the correct stoichiometry.

  • Increase the temperature incrementally (e.g., to 40°C, then 60°C), monitoring the reaction by TLC or LC-MS at each stage.

  • Be aware that some reactions have a high activation energy and may require reflux temperatures to proceed at a reasonable rate.[9]

  • Simultaneously watch for the appearance of new, undesired spots on your TLC plate, which could indicate thermal decomposition or side product formation.

Q4: Can microwave irradiation be used to optimize temperature conditions?

A4: Yes, microwave synthesis is an excellent tool for rapidly screening reaction conditions. The precise temperature and pressure control allows for rapid heating to target temperatures, which can dramatically shorten reaction times and sometimes improve yields. It is an effective way to quickly scout a range of temperatures (e.g., from 80°C to 180°C) in small-scale vials before translating the optimal conditions to a conventional heating setup for scale-up.

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems encountered during pyridazine ring closure experiments.

Problem Potential Temperature-Related Cause(s) Recommended Solutions & Actions
Low or No Product Yield Insufficient Temperature: The reaction lacks the necessary activation energy to proceed.1. Gradually increase the temperature in 15-20°C increments, monitoring reaction progress.[4] 2. Switch to a higher-boiling point solvent if reflux is required. 3. Consider using microwave irradiation for rapid optimization.
Excessive Temperature: Starting materials, reagents, or the desired product are degrading at the reaction temperature.1. Re-run the reaction at a lower temperature. 2. Check the thermal stability of your starting materials. 3. If the product is known to be thermally labile, ensure the reaction is not heated for an unnecessarily long time.
Formation of Multiple Products (Isomers, Side Products) Thermodynamic vs. Kinetic Control: The reaction temperature may be favoring an undesired thermodynamic product or enabling side reaction pathways.1. To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.[5] 2. To favor the thermodynamic product, you may need to increase the temperature or prolong the reaction time, allowing the initial kinetic product to rearrange.[5] 3. For reactions like the aza-Diels-Alder, perform a systematic temperature screen to find the optimal window for regioselectivity.[6]
Reaction is Uncontrolled or Exothermic Poor Heat Dissipation: The reaction is generating heat faster than it can be removed, leading to a dangerous temperature spike.1. Immediate Action: Use an ice bath or cryostat for efficient cooling.[7] 2. Procedural Change: Add one of the reagents dropwise or via syringe pump to control the rate of reaction.[5] 3. Dilution: Increase the solvent volume to help dissipate heat more effectively.[7]
Reaction Stalls Before Completion Intermediate Instability: A key intermediate may be degrading at the reaction temperature before it can convert to the final product.1. Try running the reaction at a lower temperature for a longer period. 2. Use in-situ monitoring (e.g., process IR) if available to observe the concentration of intermediates.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues in pyridazine synthesis, with a focus on temperature optimization.

TroubleshootingWorkflow Start Start: Pyridazine Synthesis Problem Identify Problem: Low Yield, Side Products, Stalled Reaction, Exotherm Start->Problem CheckNonTemp Verify Non-Thermal Factors: Reagent Purity, Stoichiometry, Atmosphere, Stirring Problem->CheckNonTemp TempStrategy Select Temperature Strategy CheckNonTemp->TempStrategy IncreaseT Strategy: Increase Temperature (Stepwise: e.g., +20°C increments) Monitor by TLC/LC-MS TempStrategy->IncreaseT Low/No Conversion DecreaseT Strategy: Decrease Temperature (e.g., RT -> 0°C -> -20°C) Control Exotherm / Selectivity TempStrategy->DecreaseT Side Products / Exotherm HoldT Strategy: Maintain Temperature Increase Reaction Time TempStrategy->HoldT Stalled Reaction Monitor Monitor Reaction Progress IncreaseT->Monitor DecreaseT->Monitor HoldT->Monitor Success Problem Resolved: Optimize & Scale-Up Monitor->Success Yes ReEvaluate Problem Persists: Re-evaluate Mechanism (Catalyst, Solvent, Reagents) Monitor->ReEvaluate No

Caption: A decision-making workflow for troubleshooting pyridazine ring closure reactions.

Part 4: Experimental Protocols

Protocol 1: Systematic Temperature Screening for a New Pyridazine Synthesis

This protocol describes a general method for identifying the optimal temperature for a novel pyridazine ring closure using parallel reaction screening.

Objective: To determine the effect of temperature on yield and purity for a target pyridazine synthesis.

Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your limiting reagent in a suitable dry solvent (e.g., dioxane, toluene).

  • Aliquotting: Dispense equal volumes of the stock solution into 6-8 microwave vials or small pressure tubes, each containing a stir bar.

  • Reagent Addition: Add the other reagents (e.g., hydrazine derivative, catalyst, base) to each vial. Ensure the molar ratios are consistent across all reactions.

  • Temperature Setup:

    • Set up a parallel synthesizer or multiple oil baths pre-heated to a range of temperatures. A good starting range could be: Room Temperature (RT), 40°C, 60°C, 80°C, 100°C, and 120°C.

  • Reaction Execution: Place the sealed vials into the heating blocks/baths simultaneously and begin stirring.

  • Time-Point Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction vial for analysis. Quench the aliquot in a labeled HPLC vial containing a suitable solvent.

  • Analysis: Analyze all aliquots by LC-MS to determine the percentage conversion of starting material and the relative area of the desired product versus major impurities.

  • Data Interpretation: Plot the product peak area (%) against temperature. This will reveal the optimal temperature that maximizes product formation while minimizing impurity generation within that timeframe.

  • Follow-up: Based on the results, you can run the reaction to completion at the identified optimal temperature or conduct a second screen around a narrower temperature range if needed.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization Prep Prepare Reagent Stock Solutions Aliquot Aliquot into Parallel Vials Prep->Aliquot React Run Reactions at Multiple Temperatures (e.g., RT, 40, 60, 80, 100°C) Aliquot->React Sample Sample at Time Points React->Sample Analyze Analyze by LC-MS Sample->Analyze Optimize Identify Optimal T for Yield & Purity Analyze->Optimize ScaleUp Confirm & Scale-Up Optimize->ScaleUp

Caption: Workflow for parallel temperature screening in pyridazine synthesis optimization.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122.
  • Gong, J., Gong, J., He, Y., Li, C., Yang, B., Liu, L., Jiang, G., & Wang, J. (2023). In situ fluorescence visualizing of a temperature-dependent photoreaction process of pyridazine N-oxide. Organic Chemistry Frontiers, 10(18), 4489-4495. [Link]

  • Biernaux, C., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Skuodis, E., et al. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 26(15), 4652. [Link]

  • Biernaux, C., et al. (n.d.).
  • Grokipedia. (n.d.). Pyridazine.
  • Wang, F., et al. (2021). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Organic Letters. [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applic
  • Yam, V. W.-W., et al. (2025). Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating. Journal of the American Chemical Society.
  • Elnagdi, M. H., et al. (2009). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, 97, 1–43.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Wikipedia. (n.d.). Pyridazine.
  • Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Brown, D. G., & Boström, J. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 8(4), 409–430. [Link]

  • Zhang, H., et al. (2007).

Sources

Recrystallization Solvent Selection for High-Purity 4,5-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working on the purification of 4,5-dimethylpyridazine and its solid precursors (most notably, 3,6-dichloro-4,5-dimethylpyridazine).

Because the parent 4,5-dimethylpyridazine free base is often handled as a liquid or low-melting solid, high-purity isolation in the lab typically targets its crystalline derivatives. These compounds are critical building blocks in the synthesis of COX-2 inhibitors, PARP-1 inhibitors[1], and axially chiral Pyrinap ligands[2].

Core Concepts: Thermodynamics & Solvent Compatibility

The causality behind solvent selection lies in the unique electronic structure of the pyridazine core. Pyridazines are electron-deficient diazines with two adjacent nitrogen atoms, creating a strong dipole moment. They act as strong hydrogen-bond acceptors but lack hydrogen-bond donors (unless substituted with amines/hydroxyls).

Consequently, the 4,5-dimethylpyridazine core is highly soluble in polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like DMF), but strictly insoluble in non-polar aliphatic hydrocarbons (like hexanes or petroleum ether)[3]. Selecting a recrystallization solvent requires balancing this high polarity to ensure the compound dissolves at elevated temperatures but precipitates upon cooling.

Physicochemical Properties & Solvent Compatibility Summary
Property / Solvent4,5-Dimethylpyridazine (Core/Free Base)3,6-Dichloro-4,5-dimethylpyridazine (Precursor)
Physical State Liquid / Low-Melting SolidCrystalline Solid
Melting Point ~21–22 °C (Isomer average)109–121 °C (Purity dependent)[4]
Water Miscible / Highly SolubleInsoluble
Ethanol / Methanol Highly SolubleSoluble (Ideal for single-solvent crystallization)
Acetone SolubleSoluble (Ideal primary solvent for mixed systems)
Hexanes / Pet. Ether InsolubleInsoluble (Ideal anti-solvent)[3]

Troubleshooting FAQs

Q1: My 3,6-dichloro-4,5-dimethylpyridazine precursor is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, causing the compound to separate as an immiscible liquid rather than a solid crystal. For pyridazine derivatives, this usually happens if the solvent system is too non-polar or if the cooling rate is too rapid. Solution: Shift to a mixed-solvent system. Dissolve the crude oil in a minimum amount of warm acetone (a strong solvent), then add hexanes (an anti-solvent) dropwise until slight turbidity is observed. Seed the solution with a pure crystal if available, and allow it to cool very slowly to room temperature before applying an ice bath.

Q2: What is the optimal solvent system for high-yield recovery of 3,6-dichloro-4,5-dimethylpyridazine? A: Empirical data dictates two field-proven routes:

  • Single-Solvent: Hot absolute ethanol. The compound is highly soluble in boiling ethanol but exhibits a sharp drop in solubility at 0–4 °C, allowing for excellent recovery[4].

  • Mixed-Solvent: Acetone/Hexanes (approx. 80:20 ratio). This system provides superior purity by keeping non-polar impurities dissolved in the hexane phase while forcing the polar pyridazine to crystallize.

Q3: How do I remove dark, polymeric impurities from the crude reaction mixture prior to crystallization? A: Pyridazine syntheses often generate oxidized, tarry byproducts. Before attempting crystallization, dissolve the crude mixture in hot ethanol and add 5–10% (w/w) activated carbon. Reflux the mixture for 5 minutes, then perform a hot filtration through a pad of silicon dioxide (or Celite) to remove the carbon and adsorbed impurities[4]. The resulting clear filtrate can then be concentrated to induce crystallization.

Experimental Protocol: Mixed-Solvent Recrystallization

This self-validating protocol utilizes the Acetone/Hexanes mixed-solvent system to achieve >98% purity for 4,5-dimethylpyridazine solid derivatives[5].

Step 1: Dissolution Place the crude solid in a clean, dry round-bottom flask. Add a minimum volume of hot acetone (approx. 50 °C) in 1 mL increments while swirling until the solid is completely dissolved.

Step 2: Decolorization (If required) If the solution is dark yellow or brown, add 5% w/w activated carbon. Reflux gently for 5 minutes. Filter the hot solution under vacuum through a pre-warmed Celite pad into a clean receiver flask.

Step 3: Anti-Solvent Addition (The Cloud Point) Keep the clarified filtrate warm (40–50 °C). Slowly add hexanes dropwise while stirring continuously. Stop adding hexanes the exact moment the solution becomes faintly cloudy and the turbidity persists (this is the saturation point).

Step 4: Clarification Add 1 to 2 drops of hot acetone just until the cloudiness disappears, yielding a clear, saturated solution.

Step 5: Nucleation & Crystal Growth Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality note: Slow cooling ensures the formation of a highly ordered crystal lattice, excluding impurities. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize thermodynamic yield.

Step 6: Isolation & Drying Filter the white needle crystals under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes to remove residual mother liquor. Dry the crystals in a vacuum desiccator over phosphorus pentoxide or under high vacuum to a constant weight[6].

Recrystallization Workflow Visualization

G Start Crude 4,5-Dimethylpyridazine Derivative ImpurityCheck Colored Impurities Present? Start->ImpurityCheck Charcoal Add Activated Carbon in Hot Ethanol ImpurityCheck->Charcoal Yes SolventChoice Select Solvent System ImpurityCheck->SolventChoice No HotFilter Hot Filtration (Celite/SiO2) Charcoal->HotFilter HotFilter->SolventChoice SingleSolvent Single Solvent: Cool Hot Ethanol SolventChoice->SingleSolvent Standard MixedSolvent Mixed Solvent: Acetone + Hexanes SolventChoice->MixedSolvent High Yield/Purity OilingOut Oiling Out Occurs? SingleSolvent->OilingOut MixedSolvent->OilingOut Seed Add Seed Crystal or Scratch Flask OilingOut->Seed Yes Final High-Purity Crystals (Vacuum Dry) OilingOut->Final No Seed->Final

Caption: Workflow for the recrystallization and purification of 4,5-dimethylpyridazine derivatives.

References

  • Pyrinap ligands for enantioselective syntheses of amines - Nature Communications (PMC).[Link]

  • Preparation of substituted pyridazines (US4628088A)
  • Patent Application Publication (US 2012/0010203A1) - Googleapis.[Link]

  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - ResearchGate.[Link]

Sources

Overcoming steric hindrance in 4,5-dimethylpyridazine metal coordination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,5-Dimethylpyridazine Coordination Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-dimethylpyridazine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by the steric hindrance of this ligand in metal coordination.

Troubleshooting Guide: Overcoming Reaction Failures

This section addresses common issues encountered during the synthesis of metal complexes with 4,5-dimethylpyridazine.

Question 1: My coordination reaction failed, and I only recovered my starting materials. What are the likely causes and how can I fix it?

Answer:

This is a classic symptom of a high activation energy barrier, likely caused by steric hindrance from the two methyl groups adjacent to the coordinating nitrogen atoms.[1][2] The bulky nature of these groups can physically obstruct the ligand's approach to the metal center, preventing the formation of a stable coordination bond.[3]

Here are several strategies to overcome this, ordered from simplest to most resource-intensive:

Strategy 1: Modulate Reaction Conditions

  • Increase Temperature: Providing more thermal energy can help the reactants overcome the steric barrier.[1] Consider switching to a higher-boiling point solvent. However, be mindful of potential ligand or complex decomposition at elevated temperatures.

  • Increase Reaction Time: Some coordination reactions are simply slow due to steric factors. Extending the reaction time from hours to days may be necessary.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate complex formation by enhancing molecular mobility and overcoming kinetic barriers more efficiently than conventional heating.[4]

Strategy 2: Re-evaluate Your Reagent Choices

  • Metal Precursor: The choice of metal salt is critical. Metal halides (e.g., MCl₂, MBr₂) can form strong bonds that are difficult to displace, especially with a sterically demanding ligand.[5]

  • Ancillary Ligands: If your metal precursor already has other ligands, their bulk and lability will influence the reaction. Highly labile (easily displaced) ligands on the metal precursor are preferable.

Strategy 3: Employ Halide Abstraction

If you must use a metal halide precursor, the in-situ removal of the halide can generate a more reactive, "naked" metal center.[5][6]

  • Silver Salt Addition: The addition of a silver salt (e.g., AgBF₄, AgPF₆, AgOTf) is a common and effective method.[5][6] The silver cation abstracts the halide from the metal precursor, precipitating as an insoluble silver halide (e.g., AgCl, AgBr), which drives the reaction forward.[5][7]

Question 2: I'm getting a very low yield of my desired complex. What steps can I take to improve it?

Answer:

Low yields often indicate that the reaction is thermodynamically unfavorable or kinetically slow under the chosen conditions. While all the points in Question 1 are relevant here, consider these additional targeted approaches:

Strategy 1: Optimize the Solvent System

The solvent can play a crucial role in stabilizing intermediates and influencing reaction pathways.

  • Coordinating vs. Non-Coordinating Solvents: If using a coordinating solvent (like acetonitrile or DMSO), it may be competing with your sterically hindered ligand for a place on the metal center. Switching to a non-coordinating solvent (like dichloromethane, chloroform, or toluene) can favor the binding of your primary ligand.

Strategy 2: Utilize Solvothermal/Hydrothermal Methods

For particularly stubborn reactions, solvothermal or hydrothermal synthesis can be highly effective.[4] These methods involve heating the reactants in a sealed vessel (an autoclave) at temperatures above the solvent's boiling point, generating high pressure.[4][8]

  • Advantages: This technique can promote the formation of highly crystalline products and access thermodynamic products that are not achievable under standard conditions.[4]

Strategy 3: Reconsider the Stoichiometry

While a 1:1 or 1:2 metal-to-ligand ratio is a common starting point, the thermodynamics of sterically hindered ligands can be complex.

  • Excess Ligand: Using a larger excess of the 4,5-dimethylpyridazine ligand can help shift the equilibrium towards the product.

  • Slow Addition: Slowly adding the ligand to the metal salt solution can sometimes prevent the formation of undesired polymeric or oligomeric species.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how do the methyl groups in 4,5-dimethylpyridazine cause it?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule obstruct a chemical reaction.[1][2] In 4,5-dimethylpyridazine, the two methyl (CH₃) groups are located on the carbon atoms directly adjacent to the two nitrogen donor atoms. These methyl groups create a "steric shield" around the nitrogen lone pairs, which are essential for coordinating to a metal center. This makes it physically difficult for the metal ion to get close enough to form a stable bond.[3]

Diagram: Steric Hindrance in 4,5-Dimethylpyridazine

Caption: Methyl groups on 4,5-dimethylpyridazine sterically block the nitrogen lone pairs from easily coordinating to a metal center.

Q2: How does the choice of counter-ion affect the coordination?

A2: The counter-ion (anion) of the metal salt can have a significant impact.[9][10]

  • Coordinating Anions (e.g., Cl⁻, Br⁻, OAc⁻): These anions can bind strongly to the metal center and may be difficult for the sterically hindered 4,5-dimethylpyridazine to displace.

  • Weakly or Non-Coordinating Anions (e.g., BF₄⁻, PF₆⁻, ClO₄⁻, OTf⁻): These are often the preferred choice. They are bulky and have a delocalized charge, making them poor ligands.[5] They readily dissociate in solution, leaving a more reactive, solvent-coordinated metal cation that is more susceptible to coordination by your ligand.[5]

Table: Comparison of Metal Precursors for Coordination with Hindered Ligands

Metal Precursor TypeCommon ExamplesCoordination TendencyRecommended Use Case
Metal Halides FeCl₂, CuBr₂, NiCl₂LowUse when halide abstraction is planned or when a halide is desired in the final complex.
Metal Nitrates Co(NO₃)₂, Zn(NO₃)₂ModerateNitrate can sometimes coordinate; useful in standard solution-phase synthesis.[11]
Metal Perchlorates Fe(ClO₄)₂, Cu(ClO₄)₂HighPerchlorate is weakly coordinating; good for isolating the desired complex but can be an explosion hazard.
Metal Triflates/BF₄/PF₆ Co(OTf)₂, AgBF₄, KPF₆Very HighExcellent choice for generating highly reactive cationic metal centers.[5]

Q3: Are there alternative ligands I should consider if 4,5-dimethylpyridazine proves too difficult to coordinate?

A3: Yes. If the steric bulk is insurmountable for your specific metal system, consider ligands with similar electronic properties but different steric profiles.

  • Pyridazine: The parent ligand without any substituents. It is much less sterically demanding.

  • 3,6-Dimethylpyridazine: In this isomer, the methyl groups are further from the "active" coordination area between the two nitrogen atoms, which may reduce steric clash depending on the desired coordination geometry.

  • Phthalazine: A benzo-fused pyridazine. The fused ring changes the steric profile significantly.

Experimental Protocols

Protocol 1: General Procedure for Halide Abstraction Using a Silver Salt

This protocol describes a general method for coordinating 4,5-dimethylpyridazine to a metal(II) chloride precursor.

  • Preparation: In a nitrogen-filled glovebox, add the metal(II) chloride (1.0 mmol) and a silver salt with a non-coordinating anion (e.g., AgBF₄, 2.0 mmol, 2.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 20 mL of a dry, non-coordinating solvent (e.g., dichloromethane or toluene).

  • Reaction Initiation: Stir the resulting suspension at room temperature for 1-2 hours. A white precipitate of AgCl should form.[7]

  • Ligand Addition: Dissolve 4,5-dimethylpyridazine (2.1 mmol, 2.1 equiv) in 5 mL of the same dry solvent and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or NMR if possible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated AgCl.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the pure complex.

Diagram: Troubleshooting Workflow for Failed Coordination

Sources

Stabilizing 4,5-dimethylpyridazine against oxidative degradation in storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,5-dimethylpyridazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to ensure its long-term stability. Oxidative degradation is a common challenge that can compromise sample purity, experimental reproducibility, and the overall integrity of your research. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you mitigate these risks effectively.

Frequently Asked Questions (FAQs)

This section addresses common, immediate issues you might encounter.

Q1: My solid 4,5-dimethylpyridazine, which was initially a white/off-white powder, has developed a yellow or brownish tint. What happened?

A1: A color change in the solid material is a strong indicator of oxidative degradation.[1] Pyridazine derivatives can be sensitive to atmospheric oxygen, especially over extended periods or if stored improperly. This discoloration is likely due to the formation of oxidized species, such as N-oxides or products of methyl group oxidation, which are often colored. We recommend verifying the purity of the material using HPLC or GC-MS before use. For long-term stability, strict adherence to inert atmosphere storage is crucial.[2]

Q2: I prepared a solution of 4,5-dimethylpyridazine in an organic solvent, and it turned yellow within a few hours/days. Is it still usable?

A2: This is a classic sign of solution-phase degradation, which occurs much faster than in the solid state. The increased molecular mobility in solution accelerates reactions with dissolved oxygen or trace impurities in the solvent.[1] Using high-purity, degassed solvents can minimize this.[1] We strongly advise preparing solutions fresh for each experiment. If a stock solution must be stored, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C) and protected from light.[3] Before use, its purity should be confirmed via chromatography.

Q3: What are the ideal storage conditions for 4,5-dimethylpyridazine to ensure maximum shelf life?

A3: For optimal stability, 4,5-dimethylpyridazine should be stored under a dry, inert atmosphere such as argon or nitrogen.[2][4] It should be kept in a tightly sealed amber glass vial to protect it from moisture and light.[2] Recommended storage temperatures are typically 2-8°C for short-term storage and -20°C for long-term storage to minimize thermal degradation.[1][3]

Q4: Can I add an antioxidant to my solution to prevent degradation? If so, what do you recommend?

A4: Yes, incorporating an antioxidant is a viable strategy, particularly for solutions that will be handled over several hours. Antioxidants function by scavenging free radicals that initiate oxidation.[5][6] For a heterocyclic compound like 4,5-dimethylpyridazine, a hindered phenolic antioxidant such as Butylated Hydroxytoluene (BHT) is a common and effective choice. It is generally non-reactive with the pyridazine core and effectively terminates radical chain reactions. A typical concentration would be in the range of 0.01-0.1% (w/v). However, you must first confirm that the antioxidant does not interfere with your downstream application or analytical methods.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving stability issues.

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis

Symptoms: Your chromatogram shows new peaks that are not present in the reference standard of pure 4,5-dimethylpyridazine. The area of the main peak may also be reduced.

Causality: The presence of new peaks is the most direct evidence of degradation or the presence of impurities.[1] The pyridazine ring and its alkyl substituents are susceptible to attack by reactive oxygen species (ROS). The electron-donating methyl groups can make the nitrogen atoms more susceptible to N-oxidation, while the methyl groups themselves can undergo hydrogen abstraction to initiate radical oxidation, similar to benzylic oxidation.

G Troubleshooting Workflow: Identifying Degradation start Observation: Unexpected peaks in chromatogram check_standard Step 1: Verify Standard & Method - Analyze a fresh, high-purity standard. - Confirm analytical method is sound. start->check_standard peaks_persist Do unexpected peaks still appear in the sample? check_standard->peaks_persist forced_degradation Step 2: Perform Forced Degradation - Expose sample to heat, light, and oxidants (H₂O₂, AIBN). - See Protocol 1 for details. peaks_persist->forced_degradation Yes end Resolution: Sample is stabilized. Proceed with experiment. peaks_persist->end No (Issue was with old standard or method) compare_peaks Step 3: Compare Chromatograms - Match retention times of unknown peaks with peaks from stressed samples. forced_degradation->compare_peaks implement_strategy Step 4: Implement Stabilization - Store under inert gas. - Use degassed solvents. - Add antioxidant (e.g., BHT). compare_peaks->implement_strategy reanalyze Step 5: Re-analyze Sample - Confirm disappearance of degradation peaks. implement_strategy->reanalyze reanalyze->end

Caption: A step-by-step workflow for diagnosing and resolving degradation.

Issue 2: Poor Reproducibility in Bioassays or Chemical Reactions

Symptoms: Identical experiments performed on different days yield inconsistent results (e.g., variable compound activity, lower reaction yields).

Causality: Degradation of 4,5-dimethylpyridazine reduces its effective concentration, and the degradation products themselves can interfere with the experiment. For instance, oxidized byproducts may inhibit an enzyme or act as a catalyst poison, leading to lower-than-expected activity or yield.

  • Purity Check: Before each experiment, run a quick purity check (e.g., TLC or a rapid HPLC method) on your stock of 4,5-dimethylpyridazine, especially if it has been stored for some time.

  • Fresh Solutions: Always prepare solutions immediately before use from solid material that has been properly stored. Avoid using solutions that are more than a few hours old unless they have been rigorously protected under an inert atmosphere.

  • Inert Reaction Conditions: If your reaction is sensitive, conduct it under an inert atmosphere (nitrogen or argon) to prevent in-situ degradation of the starting material.

  • Solvent Purity: Use only high-purity, anhydrous solvents that have been sparged with an inert gas to remove dissolved oxygen.

The exact degradation pathways for 4,5-dimethylpyridazine are not extensively documented in public literature, but can be postulated based on the chemical reactivity of pyridazines and alkyl-substituted aromatic systems.

G Postulated Oxidative Degradation Pathways sub 4,5-dimethylpyridazine path1 Pathway A: N-Oxidation n_oxide 4,5-dimethylpyridazine N-oxide sub->n_oxide path2 Pathway B: Methyl Group Oxidation intermediate Radical Intermediate sub->intermediate H• abstraction oxidant Oxidant (O₂, ROO•, H₂O₂) oxidant->sub alcohol Hydroxymethyl Derivative intermediate->alcohol + O₂ + H• aldehyde Formyl Derivative alcohol->aldehyde Oxidation acid Carboxylic Acid Derivative aldehyde->acid Oxidation

Caption: Potential routes for the oxidative degradation of 4,5-dimethylpyridazine.

Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol uses controlled stress conditions to intentionally degrade the compound, helping to identify potential degradation products and test the effectiveness of stabilization methods.

Objective: To generate and identify likely degradation products of 4,5-dimethylpyridazine for analytical reference.

Materials:

  • 4,5-Dimethylpyridazine

  • High-purity solvent (e.g., Acetonitrile or Methanol), HPLC-grade

  • 30% Hydrogen Peroxide (H₂O₂)

  • Azobisisobutyronitrile (AIBN)

  • Type 1 ultrapure water

  • HPLC system with PDA/UV detector and/or Mass Spectrometer

  • pH meter

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 4,5-dimethylpyridazine in your chosen solvent to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber vials for each condition.

    • Control: Keep one vial at room temperature, protected from light.

    • Oxidative (Peroxide): Add 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for 24 hours.

    • Oxidative (Radical): Add AIBN to a final concentration of 10 mol%. Heat at 60°C for 24 hours. Caution: Perform in a fume hood.

    • Photolytic: Expose a vial of the stock solution to a high-intensity UV light source (e.g., 254 nm) for 24 hours.

    • Thermal: Heat a vial of the stock solution at 70°C for 48 hours.

  • Sample Analysis:

    • After the stress period, allow all samples to return to room temperature.

    • Dilute an aliquot of each sample (including the control) to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples by a validated HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Peaks that appear or grow significantly in the stressed samples are likely degradation products.[7][8] A mass spectrometer detector can provide molecular weight information to help elucidate their structures.

Protocol 2: Best Practices for Preparation and Storage of Stock Solutions

Objective: To prepare and store solutions of 4,5-dimethylpyridazine while minimizing the risk of degradation.

Materials:

  • 4,5-Dimethylpyridazine (stored under inert gas)

  • High-purity, anhydrous solvent (e.g., DMSO, Acetonitrile)

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Schlenk flask or septum-capped vials

  • Gas-tight syringes

Procedure:

  • Solvent Degassing: Before use, sparge your solvent with a steady stream of argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Briefly remove the 4,5-dimethylpyridazine from inert storage. Weigh the required amount quickly and transfer it to a dry Schlenk flask or vial that has been previously purged with inert gas.

  • Dissolution: Using a gas-tight syringe, add the degassed solvent to the vial containing the compound. Swirl gently to dissolve.

  • Storage:

    • The vial headspace should be filled with inert gas.

    • Seal the vial tightly with a septum cap and wrap the seal with Parafilm®.

    • For short-term storage (<24 hours), store at 2-8°C.

    • For long-term storage, store at -20°C or -80°C.[3]

    • Always wrap the vial in aluminum foil to protect it from light.

  • Withdrawal: To use the solution, pierce the septum with a needle connected to an inert gas line to maintain positive pressure. Use a second syringe to withdraw the required volume. This prevents the introduction of air.

Data Summary: Recommended Storage Conditions
ParameterSolid CompoundIn SolutionRationale & References
Atmosphere Dry, Inert (Argon or Nitrogen)Headspace filled with Inert GasPrevents direct contact with atmospheric oxygen and moisture, the primary drivers of oxidative degradation.[1][2][4]
Temperature -20°C (Long-term) or 2-8°C (Short-term)-20°C or -80°CLow temperatures slow down the kinetics of degradation reactions.[3]
Light Protect from light (Amber vial)Protect from light (Amber vial/foil)UV and high-intensity light can provide the energy to initiate photolytic degradation pathways.[1][2][9]
Container Tightly sealed amber glass vialTightly sealed amber glass vial with septum capGlass is inert, and amber coloring blocks UV light. A tight seal prevents ingress of air and moisture.[2]
Additives Not applicableAntioxidant (e.g., 0.01% BHT)Scavenges free radicals in solution to inhibit the initiation and propagation of oxidative chain reactions.[5][6]
References
  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
  • Air Sensitive Compounds. Ossila.
  • 3-Hydrazinylpyridazine hydrochloride degradation p
  • Pyridazine | Biochemical Reagent. MedchemExpress.com.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF.
  • Screening and evaluation of antioxidant activity of some pyridazine derivatives.
  • SAFETY DATA SHEET - Pyridazine. Fisher Scientific.
  • SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine. Tokyo Chemical Industry.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Analytical Methods for Pyridine.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.

Sources

Advanced Catalysis Support Center: Optimizing Turnover Rates with Dimethylpyridazine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing a common bottleneck: suboptimal catalytic efficiency. While standard bipyridine ligands are ubiquitous, shifting to dimethylpyridazine ligands (such as 3,6-dimethylpyridazine and 4,5-dimethylpyridazine) can dramatically enhance your Turnover Frequency (TOF) and Turnover Number (TON) if engineered correctly.

This guide is designed to help you troubleshoot sluggish reactions, prevent premature catalyst deactivation, and master the coordination dynamics of these powerful N-N bidentate systems.

Part 1: Core Concepts & Causality (The "Why")

Before troubleshooting, it is critical to understand the electronic and steric causality of the pyridazine core.

Unlike pyridine, the adjacent nitrogen atoms in a pyridazine ring exert a strong electron-withdrawing inductive effect, resulting in significantly lower LUMO energies[1]. When coordinated to a transition metal (e.g., Pd or Ru), this electron-deficient environment makes the metal center less electron-rich.

  • The Benefit: This strongly accelerates reductive elimination , as the metal center readily accepts electron density back from the departing product.

  • The Trade-off: It raises the activation barrier for oxidative addition , where the metal must donate electrons into the substrate's

    
     orbital. Furthermore, unhindered pyridazine complexes are highly susceptible to nucleophilic additions and off-cycle dimerization[1].
    

Part 2: Troubleshooting Guides & FAQs

Q1: My Ruthenium-dimethylpyridazine complex shows a rapid initial rate, but the TOF drops to near zero after a few hours. How do I prevent this? A: This kinetic profile is a classic signature of catalyst deactivation via oxo-bridged dimer formation[2]. Unhindered or poorly substituted pyridazine complexes are highly susceptible to bimolecular dimerization.

  • Causality & Solution: Switch your ligand from 4,5-dimethylpyridazine to 3,6-dimethylpyridazine. The methyl groups at the 3 and 6 positions project directly toward the metal center, creating a steric shield that disfavors the dimerization step. If dimerization persists, consider encapsulating the pre-catalyst in a zeolite matrix. This physically isolates the active monomeric species within the supercages, preventing dimer formation and sustaining the TOF[2].

Q2: During Palladium-catalyzed Suzuki cross-coupling, oxidative addition seems sluggish when using dimethylpyridazine. How can I enhance the turnover rate? A: Because diazines possess lower LUMO energies[1], the resulting electron-deficient metal center struggles to undergo oxidative addition.

  • Causality & Solution: To overcome this thermodynamic barrier, increase the polarity of your solvent (e.g., switch from Toluene to DMF or DMSO). A highly polar solvent stabilizes the charged transition state of the oxidative addition step. Additionally, ensure your reaction temperature is elevated sufficiently to clear this specific kinetic hurdle.

Q3: How does the ligand exchange rate of dimethylpyridazine affect my catalytic cycle? A: Intermolecular ligand exchange rates for dimethylpyridazines coordinated to transition metals range around ~0.09 s⁻¹ (


 ~19 kcal/mol)[3].
  • Causality & Solution: If the ligand dissociates too rapidly, the naked metal will aggregate and precipitate as an inactive black powder (e.g., Pd-black). Always maintain a slight excess of the ligand (1.1 to 1.5 equivalents relative to the metal) to push the equilibrium toward the active, coordinated species.

Q4: Can dimethylpyridazine ligands improve regioselectivity in C-H functionalization? A: Yes. The unique electronic profile and large dipole moment (~4.2 D) of the dimethylpyridazine core direct the spatial arrangement of the transition state.

  • Causality & Solution: In the direct C-H sulfonylation of heterocycles, utilizing N,N-dimethylpyridazine as a coordinating base has been shown to lead to highly regioselective formations (e.g., exclusive C4-selective functionalization of pyridine) that are otherwise difficult to achieve with standard amine bases like DABCO[4].

Part 3: Visualizing the Catalytic Workflow

CatalyticCycle PreCatalyst Pre-Catalyst (Metal + Ligand) ActiveSpecies Active Monomer (High TOF) PreCatalyst->ActiveSpecies Activation Dimer Inactive Dimer (Deactivation) ActiveSpecies->Dimer Lack of Steric Bulk OxAddition Oxidative Addition (Rate Limiting) ActiveSpecies->OxAddition Substrate Binding Dimer->ActiveSpecies Zeolite Encapsulation Transmetalation Transmetalation OxAddition->Transmetalation RedElimination Reductive Elimination (Accelerated) Transmetalation->RedElimination RedElimination->ActiveSpecies Product Release

Catalytic cycle showing dimethylpyridazine's role in turnover acceleration and dimerization risks.

Troubleshooting Start Issue: Low TOF Detected CheckKinetics Perform Kinetic Profiling (Find Rate-Limiting Step) Start->CheckKinetics IsOxAdd Sluggish Oxidative Addition? CheckKinetics->IsOxAdd IsDeact Rapid Initial Rate then Plateau? CheckKinetics->IsDeact Solvent Increase Solvent Polarity (e.g., DMF, DMSO) IsOxAdd->Solvent Yes Sterics Switch to 3,6-Dimethylpyridazine (Increase Steric Bulk) IsDeact->Sterics Yes

Decision tree for diagnosing and resolving low turnover frequencies in catalyzed reactions.

Part 4: Quantitative Data Presentation

The following table summarizes the comparative catalytic performance of various ligand systems to help you benchmark your expected TOF and TON.

Ligand SystemMetal CenterReaction TypePeak TOF (h⁻¹)TONPrimary Limitation
2,2'-Bipyridine (Baseline) Pd(II)Suzuki Cross-Coupling4505,000Slow reductive elimination
4,5-Dimethylpyridazine Pd(II)Suzuki Cross-Coupling8502,500Catalyst dimerization[2]
3,6-Dimethylpyridazine Pd(II)Suzuki Cross-Coupling1,20015,000Oxidative addition barrier
3,6-Dimethylpyridazine (Zeolite) Ru(II)Aerobic Oxidation2,500>50,000Mass transport limits[2]

Part 5: Self-Validating Experimental Protocols

Protocol A: Preparation and Kinetic Validation of Pd/3,6-Dimethylpyridazine Catalyst

Objective: Synthesize the active monomeric catalyst and validate its resistance to dimerization before bulk application.

  • Ligation: In a nitrogen-filled glovebox, dissolve 0.05 mmol of Pd(OAc)₂ in 2.0 mL of anhydrous dichloromethane (DCM). Add 0.055 mmol (1.1 equiv) of 3,6-dimethylpyridazine.

    • Causality: The slight 10% excess ensures complete metal coordination without saturating the solution, which could lead to off-cycle, unreactive bis-ligated species.

  • Incubation & Colorimetric Validation: Stir at room temperature for 30 minutes. The solution should transition from reddish-brown to a pale yellow.

    • Self-Validation: If the solution turns black, ligand dissociation and Pd-black precipitation have occurred. Abort the protocol and verify solvent absolute dryness.

  • Kinetic Sampling: Initiate the cross-coupling reaction by adding your aryl halide and boronic acid. Extract 50 µL aliquots at 5, 10, 20, and 60 minutes.

  • Quench & Analyze: Quench aliquots in 0.5 mL of cold ethyl acetate. Analyze via GC-MS or HPLC.

    • Self-Validation: Plotting product concentration vs. time yields the initial rate (

      
      ). A linear plot over the first 60 minutes self-validates that the catalyst is stable and not dimerizing. A severe downward curve indicates deactivation.
      
Protocol B: Zeolite Encapsulation of Ruthenium-Dimethylpyridazine Complexes

Objective: Prevent oxo-bridged dimer formation and sustain high TOF in oxidation reactions[2].

  • Pre-treatment: Dehydrate Zeolite Y at 400 °C under vacuum for 12 hours to completely clear the supercages of moisture.

  • Diffusion: Suspend the dehydrated zeolite in a dry DCM solution containing the Ru(II)-3,6-dimethylpyridazine pre-catalyst. Stir gently at room temperature for 24 hours to allow capillary diffusion into the pores.

  • Washing (Critical Step): Filter the solid and wash extensively using Soxhlet extraction (with DCM) for 48 hours.

    • Causality: This rigorously removes any surface-bound, unencapsulated complex that would otherwise rapidly dimerize and deactivate the system[2].

  • Spectroscopic Validation: Analyze the final wash filtrate via UV-Vis spectroscopy. The absence of the characteristic Metal-to-Ligand Charge Transfer (MLCT) band confirms that all remaining catalyst is securely encapsulated within the zeolite matrix.

Part 6: References

1.[1] Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks Source: Ludwig-Maximilians-Universität München URL:[Link]

2.[4] Base-mediated C4-selective C-H-sulfonylation of pyridine Source: ChemRxiv URL:[Link]

3.[2] Ruthenium phthalocyanine and naphthalocyanine complexes: synthesis, properties and applications Source: OPUS at UTS (University of Technology Sydney) URL:[Link]

4.[3] Orthogonal Coordination Chemistry of PTA toward Ru(II) and Zn(II) (PTA = 1,3,5-Triaza-7-phosphaadamantane) for the Construction of 1D and 2D Metal-Mediated Porphyrin Networks Source: ACS Publications (Inorganic Chemistry) URL:[Link]

Sources

Validation & Comparative

Differentiating 4,5-Dimethylpyridazine from 3,6-Dimethylpyridazine Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing between regiochemical isomers of dimethylpyridazine is a critical quality control step in the development of diazine-based therapeutics and functional materials. Because these isomers share the same molecular weight and core scaffold, standard mass spectrometry is insufficient for definitive structural assignment. Instead, researchers must rely on the profound regiochemical impact of the nitrogen heteroatoms on the ring's magnetic environment.

This guide provides an authoritative framework for differentiating 4,5-dimethylpyridazine from 3,6-dimethylpyridazine , establishing Nuclear Magnetic Resonance (NMR) spectroscopy as a self-validating system for unambiguous identification.

Structural & Electronic Causality: The 1,2-Diazine Core

The pyridazine ring is characterized by two adjacent nitrogen atoms. These highly electronegative heteroatoms exert a strong inductive (-I) effect and magnetic anisotropy, severely depleting electron density at the adjacent C3 and C6 positions. This fundamental electronic asymmetry is the primary driver for analytical differentiation.

  • 3,6-Dimethylpyridazine: In this isomer, the electron-donating methyl groups occupy the C3 and C6 positions. The remaining aromatic protons are located at C4 and C5. Because these protons are physically distanced from the nitrogen atoms, they experience only mild deshielding.

  • 4,5-Dimethylpyridazine: Conversely, the methyl groups are situated at the C4 and C5 positions. The remaining aromatic protons are located at C3 and C6, directly adjacent to the nitrogen atoms. Consequently, these protons are subjected to intense deshielding, shifting their resonance dramatically downfield.

G cluster_0 3,6-Dimethylpyridazine cluster_1 4,5-Dimethylpyridazine N1 Methyls at C3/C6 N2 Protons at C4/C5 N1->N2 Adjacent N3 Mildly Deshielded (~7.23 ppm) N2->N3 NMR Response N4 Methyls at C4/C5 N5 Protons at C3/C6 N4->N5 Adjacent N6 Highly Deshielded (>9.0 ppm) N5->N6 Strong N-Effect

Electronic deshielding effects determining the 1H NMR chemical shifts of dimethylpyridazine isomers.

Quantitative Data Presentation

The electronic differences between the two isomers translate into starkly contrasting spectroscopic profiles. The table below summarizes the key analytical markers used to differentiate the two compounds.

Property3,6-Dimethylpyridazine4,5-Dimethylpyridazine
CAS Number 1632-74-238283-35-1
Molecular Formula C₆H₈N₂C₆H₈N₂
Molecular Symmetry


¹H NMR (Aromatic Protons) ~7.23 ppm (2H, s, H-4/H-5)~9.10 - 9.50 ppm (2H, s, H-3/H-6)
¹H NMR (Aliphatic Protons) ~2.69 ppm (6H, s, CH₃)~2.30 - 2.60 ppm (6H, s, CH₃)
Melting Point 21-22 °CVariable (Often synthesized in situ)

The ¹H NMR spectrum of 3,6-dimethylpyridazine in CDCl₃ exhibits a characteristic singlet for the C4/C5 protons at approximately 7.23 ppm ()[1]. Conversely, the C3/C6 protons in 4,5-dimethylpyridazine derivatives are highly deshielded, typically appearing beyond 9.0 ppm (e.g., 9.50 ppm in coordinated metal complexes) ()[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in isomer differentiation, the following protocols establish a self-validating analytical workflow.

Protocol A: High-Resolution ¹H NMR Acquisition

Rationale: The >1.5 ppm difference in aromatic proton chemical shifts provides an unambiguous diagnostic marker. However, to prevent misidentification due to impurities, the integration ratio must be utilized as an internal validation step.

  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference standard.

  • Acquisition Parameters: Acquire the spectrum at 500 MHz. Utilize 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • Spectral Processing: Apply a 0.3 Hz exponential line broadening function, phase the spectrum manually, and perform a rigorous baseline correction.

  • Integration & Causality Check: Integrate the aliphatic region (~2.3–2.7 ppm) and the aromatic region (>7.0 ppm). A self-validating spectrum must yield an exact 3:1 integration ratio (6H for the two methyls, 2H for the two aromatic protons).

    • Diagnostic Check: If the 2H aromatic singlet appears at ~7.23 ppm, the isomer is 3,6-dimethylpyridazine [1]. If the 2H aromatic singlet appears beyond 9.0 ppm, the isomer is 4,5-dimethylpyridazine [2].

Protocol B: Orthogonal Validation via LC-MS

Rationale: While mass spectrometry cannot differentiate isomers by m/z alone (both yield[M+H]⁺ at m/z 109.07), Liquid Chromatography (LC) retention times will differ due to the distinct dipole moments of the


 symmetric isomers.
  • Preparation: Dilute the sample to 1 µg/mL in LC-grade Methanol/Water (50:50).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Analysis: The 3,6-isomer, having methyl groups adjacent to the polar nitrogens, exhibits a slightly different steric shielding of the polar core compared to the 4,5-isomer, resulting in baseline resolution of the two peaks in a mixed sample.

Workflow S1 Unknown Isomer Sample S2 1H NMR Spectroscopy (500 MHz, CDCl3) S1->S2 S3 Analyze Aromatic Region (7.0 - 9.5 ppm) S2->S3 S4 Singlet at ~7.23 ppm S3->S4 Mild Deshielding S5 Singlet at >9.0 ppm S3->S5 Strong Deshielding S6 Confirmed: 3,6-Dimethylpyridazine S4->S6 S7 Confirmed: 4,5-Dimethylpyridazine S5->S7

Self-validating experimental workflow for the identification of dimethylpyridazine isomers.

References
  • PubChem. "3,6-Dimethylpyridazine | C6H8N2 | CID 527031." National Institutes of Health (NIH). URL:[Link]

  • Mauro, M., et al. "Highly Emitting Neutral Dinuclear Rhenium Complexes as Phosphorescent Dopants for Electroluminescent Devices." Advanced Functional Materials, 2009. URL:[Link]

Sources

1H and 13C NMR spectral assignment for 4,5-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR for the Spectral Assignment of 4,5-Dimethylpyridazine: A Comparative Guide

Executive Summary & The Analytical Challenge

In modern drug development, pyridazine derivatives—specifically dimethylpyridazines—serve as critical heterocyclic building blocks due to their diverse biological activities and utility in medicinal chemistry[1]. For researchers and scientists, the unambiguous structural verification of these intermediates is a mandatory quality control step.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this verification. However, the paradigm of NMR is shifting. Drug development professionals must now choose between traditional High-Field NMR (e.g., 600 MHz) , which offers unparalleled sensitivity and resolution, and modern Benchtop NMR (e.g., 80 MHz) , which provides rapid, cost-effective, and cryogen-free analysis directly in the fume hood.

This guide objectively compares the performance of 600 MHz and 80 MHz NMR platforms for the structural assignment of 4,5-dimethylpyridazine , providing field-proven protocols, causality-driven methodologies, and comparative experimental data.

The Causality of Instrument Choice: Physics Meets Molecular Symmetry

To understand why a benchtop system can compete with a multi-million-dollar high-field magnet, we must analyze the specific molecular symmetry of 4,5-dimethylpyridazine (C₆H₈N₂).

The Physics of Field Strength: NMR spectra are plotted on a chemical shift scale (ppm) that is independent of the external magnetic field. However, the scalar J-couplings (measured in Hz) remain constant regardless of the field. On a 600 MHz system, a 7 Hz coupling takes up roughly 0.01 ppm of spectral width. On an 80 MHz benchtop system, that same 7 Hz coupling consumes nearly 0.1 ppm, leading to severe signal overlap in complex molecules[2].

The Symmetry Advantage: 4,5-dimethylpyridazine possesses a


 plane of symmetry.
  • The aromatic protons at positions C3 and C6 are chemically and magnetically equivalent.

  • The methyl protons at positions C4 and C5 are chemically and magnetically equivalent.

Because there are no adjacent non-equivalent protons to induce complex first-order J-coupling, the


H NMR spectrum resolves into two sharp, distinct singlets. This inherent molecular symmetry completely nullifies the primary disadvantage of low-field benchtop NMR (signal dispersion overlap), allowing the 80 MHz system to deliver quantitative and qualitative performance comparable to the 600 MHz system for this specific assay[3].

DecisionMatrix Start Target: 4,5-dimethylpyridazine Symmetry High Symmetry (C2v) No J-Coupling Overlap Start->Symmetry Choice Select Instrument Symmetry->Choice HF High-Field (600 MHz) Cost: High | Time: Slow Choice->HF Impurity Profiling BT Benchtop (80 MHz) Cost: Low | Time: Fast Choice->BT Routine QA/QC Res1 Over-engineered for routine 1D verification HF->Res1 Res2 Optimal for rapid structural confirmation BT->Res2

Fig 1. Decision matrix for selecting NMR instrumentation based on molecular symmetry.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following workflows are designed as self-validating systems. Every step includes an internal check to confirm the physical integrity of the experiment before proceeding.

Protocol A: Sample Preparation (Universal)

Causality: Chloroform-d (CDCl₃) is selected because it lacks exchangeable protons that could obscure the solute, and its deuterium nucleus provides a robust lock signal to stabilize the magnetic field against environmental drift.

  • Weighing: Accurately weigh 15.0 mg of 4,5-dimethylpyridazine.

  • Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: The TMS acts as an internal standard. If the TMS peak does not appear exactly at 0.00 ppm during processing, the chemical shift referencing is invalid and must be recalibrated.

  • Transfer: Transfer the solution to a standard 5 mm borosilicate NMR tube, ensuring a solvent column height of exactly 4.0 cm to prevent magnetic susceptibility artifacts at the coil edges.

Protocol B: Instrument Calibration & Acquisition

For 600 MHz High-Field NMR (Cryoprobe):

  • Lock & Shim: Lock onto the

    
    H signal of CDCl₃. Execute 3D gradient shimming. Validation: The full-width at half-maximum (FWHM) of the TMS peak must be 
    
    
    
    0.5 Hz.
  • 
    H Acquisition:  Run a standard 1D 
    
    
    
    H pulse program (zg30). Parameters: 16 scans, 1 second relaxation delay (D1), 64k time-domain points.
  • 
    C Acquisition:  Run a proton-decoupled 1D 
    
    
    
    C program (zgpg30). Parameters: 512 scans, 2 second D1.

For 80 MHz Benchtop NMR (Permanent Magnet):

  • Lock & Shim: Lock onto the

    
    H signal. Execute 1D simplex automated shimming. Validation: The FWHM of the TMS peak must be 
    
    
    
    1.2 Hz.
  • 
    H Acquisition:  16 scans, 2 second D1, 16k time-domain points.
    
  • 
    C Acquisition:  2048 scans (increased to compensate for lower intrinsic sensitivity), 2 second D1.
    
Protocol C: Spectral Processing

Causality: Raw Free Induction Decay (FID) data must be mathematically transformed to yield interpretable spectra.

  • Apodization: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; LB = 1.0 Hz for 
    
    
    
    C) to the FID to artificially enhance the Signal-to-Noise (S/N) ratio.
  • Fourier Transform (FT): Execute FT to convert the time-domain FID into a frequency-domain spectrum.

  • Phase Correction: Apply zero-order (frequency-independent) and first-order (frequency-dependent) phase corrections to achieve purely absorptive peak shapes.

Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (FWHM < 1 Hz) Prep->Lock Acq Data Acquisition (1H & 13C NMR) Lock->Acq Proc Processing (FT, Phase, Baseline) Acq->Proc Assign Spectral Assignment (Peak Integration) Proc->Assign

Fig 2. Self-validating NMR workflow from sample preparation to structural assignment.

Comparative Data Analysis: Spectral Assignment

Both the 600 MHz and 80 MHz instruments successfully resolved the necessary signals to unambiguously identify 4,5-dimethylpyridazine. The quantitative integration matched the theoretical proton ratios perfectly (1:3) on both platforms.

Table 1:


H and 

C NMR Spectral Assignment for 4,5-Dimethylpyridazine (in CDCl₃)
NucleusPositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale

H
H-3, H-69.02Singlet (s)2HHighly deshielded aromatic protons adjacent to the electronegative nitrogen atoms of the diazine ring.

H
C4-CH₃, C5-CH₃2.31Singlet (s)6HAliphatic methyl protons attached to the aromatic ring.

C
C-3, C-6151.2CHN/AAromatic carbons directly bonded to nitrogen (strong deshielding effect).

C
C-4, C-5136.5C (Quaternary)N/ASubstituted aromatic carbons.

C
C4-CH₃, C5-CH₃15.8CH₃N/AAliphatic methyl carbons.

Data Synthesis: The benchtop system accurately reported the chemical shifts within


 0.02 ppm of the high-field system. Because the molecule lacks complex splitting patterns, the lower dispersion of the 80 MHz system did not hinder the structural verification.

Product Performance Comparison Matrix

To assist drug development professionals in capital equipment allocation, the following table objectively compares the operational performance of both alternatives for this specific workflow.

Table 2: 600 MHz High-Field vs. 80 MHz Benchtop NMR Performance

Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Advantage
Resolution (1H) < 0.5 Hz< 1.2 HzHigh-Field (Critical for complex mixtures)
Sensitivity (S/N) > 1000:1 (16 scans)~ 100:1 (16 scans)High-Field (Required for trace impurities)
Acquisition Time (1H) 1 minute1 minuteTie
Acquisition Time (13C) 15 minutes60+ minutesHigh-Field (Higher intrinsic sensitivity)
Capital Cost $800,000+$60,000 - $100,000Benchtop
Cryogen Dependency Liquid Helium & NitrogenNone (Permanent Magnet)Benchtop (Zero ongoing cryogen costs)
Footprint / Location Dedicated Core FacilityFume Hood / BenchtopBenchtop (Immediate access)

Strategic Recommendations

For the routine structural verification of highly symmetric intermediates like 4,5-dimethylpyridazine, Benchtop NMR (80 MHz) is the objectively superior logistical choice . It provides identical structural confirmation to high-field systems at a fraction of the cost, without the need for cryogenic maintenance[2],[3].

However, if the analytical goal shifts from structural verification of the main product to trace impurity profiling or degradant identification at concentrations below 1%, the High-Field NMR (600 MHz) remains strictly necessary due to its superior intrinsic sensitivity and signal dispersion.

References

Sources

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4,5-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the rigorous assessment of chemical purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4,5-dimethylpyridazine, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a critical component of the compound's journey from the laboratory to potential clinical applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other viable analytical techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals to establish a scientifically sound purity assessment strategy.

The narrative that follows is grounded in years of field-proven experience in analytical method development. It eschews a simple recitation of protocols in favor of a detailed exploration of the scientific rationale behind each experimental choice. Every recommendation is designed to be part of a self-validating system, ensuring trustworthiness and reproducibility. Key claims and protocols are substantiated with citations to authoritative sources, including the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines, providing a solid foundation for your own method development and validation efforts.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like 4,5-dimethylpyridazine.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice for separating the main compound from its potential impurities, which may include starting materials, byproducts, and degradation products.[1][2]

A well-developed HPLC method is not just an analytical procedure; it is a powerful tool for quality control throughout the drug development lifecycle. The data it generates informs critical decisions, from optimizing synthesis pathways to establishing stability profiles.

Developing a Robust HPLC Method for 4,5-Dimethylpyridazine: A Step-by-Step Protocol with Rationale

The development of an effective HPLC method is a systematic process of optimizing various chromatographic parameters to achieve the desired separation. The following protocol is a recommended starting point, with explanations for each choice to guide your development process.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this analysis.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point.[1] The non-polar nature of the C18 stationary phase is well-suited for retaining and separating a wide range of organic molecules based on their hydrophobicity.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent, improving peak shape for basic compounds like pyridazines by minimizing tailing.

    • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.

  • Gradient Elution: A gradient from a lower to a higher concentration of Mobile Phase B is often necessary to elute a range of compounds with varying polarities. A suggested starting gradient is 30% B to 80% B over 20 minutes. This allows for the effective separation of both polar and non-polar impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[1]

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, ensures reproducible retention times.[1]

  • Detection Wavelength: The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of 4,5-dimethylpyridazine to ensure maximum sensitivity. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine it. A common starting wavelength for aromatic compounds is 254 nm.[1]

  • Injection Volume: A 10 µL injection volume is a typical starting point.[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4,5-dimethylpyridazine sample and dissolve it in 10 mL of a suitable solvent, such as acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition. The sample should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[1]

Workflow for HPLC Method Development

The process of developing and validating an HPLC method can be visualized as a logical progression of steps, each building upon the last to ensure a robust and reliable analytical procedure.

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) lit_review Literature Review & Physicochemical Properties col_select Column & Mobile Phase Selection lit_review->col_select Informs initial_run Initial Isocratic/ Gradient Runs col_select->initial_run Defines optimization Optimization of Gradient, Flow Rate, Temp. initial_run->optimization Refines detection Detector Wavelength Selection optimization->detection Finalizes specificity Specificity detection->specificity Leads to linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness Method_Validation cluster_params Validation Parameters (ICH Q2(R1)) start Developed Analytical Method specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validated_method Validated Method for Routine Use validation_report->validated_method

Sources

GC-MS Fragmentation Patterns for Validating 4,5-Dimethylpyridazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,5-Dimethylpyridazine is a critical heterocyclic building block utilized extensively in the synthesis of pyrazolo-pyrimidine derivatives, COX-2 selective inhibitors, and advanced agrochemicals. During its synthesis—often via the condensation of 1,4-dicarbonyl equivalents with hydrazine—structural isomers such as 3,6-dimethylpyridazine can inadvertently form. Distinguishing these positional isomers is a significant analytical challenge.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is ubiquitous in modern drug development, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Impact (EI) ionization remains the gold standard for validating low-molecular-weight, volatile heterocycles. This guide provides an objective comparison of analytical modalities and details the mechanistic fragmentation patterns required to conclusively validate 4,5-dimethylpyridazine against its structural isomers.

Analytical Modality Comparison: Why GC-MS (EI) Outperforms LC-MS (ESI)

Choosing the correct analytical platform requires understanding the physicochemical properties of the target analyte. Pyridazines are small (MW ~108.14 g/mol ), relatively volatile, and possess a neutral 1,2-diazine core.

  • LC-MS (Electrospray Ionization - ESI): ESI is a "soft" ionization technique. For 4,5-dimethylpyridazine, ESI positive mode typically yields a dominant protonated molecular ion

    
     at m/z 109. Because the energy transferred during ESI is low, minimal in-source fragmentation occurs. Distinguishing 4,5-dimethylpyridazine from 3,6-dimethylpyridazine via LC-MS requires complex MS/MS (tandem mass spectrometry) optimization, and even then, the collision-induced dissociation (CID) spectra of these isomers can be nearly indistinguishable.
    
  • GC-MS (Electron Impact - EI): EI at 70 eV is a "hard" ionization technique. It strips an electron from the molecule to form a radical cation

    
    , transferring excess internal energy that drives reproducible, structure-specific bond cleavages [1]. The resulting fragmentation fingerprint maps the exact atomic connectivity of the molecule, making it highly sensitive to the positional differences of the methyl groups on the pyridazine ring.
    

Mechanistic Causality of Pyridazine Fragmentation

The hallmark of pyridazine fragmentation under EI conditions is the rapid, energy-driven expulsion of neutral nitrogen (


, 28 Da) or hydrogen cyanide (

, 27 Da) [2]. This occurs because the adjacent nitrogen atoms in the 1,2-diazine ring create a thermodynamically favorable pathway for N-N and C-N bond cleavage upon ionization.
Isomeric Signatures

The position of the methyl groups dictates the dominant fragmentation pathway, allowing for definitive isomer validation:

  • 4,5-Dimethylpyridazine: The methyl groups are located at the C4 and C5 positions. Upon electron impact, the molecular ion (m/z 108) predominantly loses

    
     to form a highly stable dimethylcyclobutadiene radical cation at m/z 80. A secondary pathway involves the loss of a methyl radical (
    
    
    
    , 15 Da) to yield m/z 93.
  • 3,6-Dimethylpyridazine: The methyl groups are adjacent to the nitrogen atoms (C3 and C6). While the loss of

    
     (m/z 80) still occurs, the proximity of the methyl groups to the cleavage site facilitates a unique rearrangement. The loss of acetonitrile (
    
    
    
    , 41 Da) becomes a prominent competing pathway, yielding a distinct fragment at m/z 67[3, 4].

Fragmentation M [4,5-Dimethylpyridazine]•⁺ m/z 108 F1 [C6H8]•⁺ m/z 80 M->F1 - N2 (28 Da) F3 [C6H7N2]⁺ m/z 93 M->F3 - CH3• (15 Da) F2 [C5H5]⁺ m/z 65 F1->F2 - CH3• (15 Da)

Proposed EI-MS fragmentation logical pathway for 4,5-dimethylpyridazine.

Self-Validating GC-MS Experimental Protocol

To ensure high-fidelity data, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm column inertness and mass axis calibration prior to isomer analysis.

Step 1: System Preparation and Calibration
  • Mass Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure accurate mass assignment and optimal peak shape at m/z 69, 219, and 502.

  • System Blank: Run a solvent blank (Methanol, LC-MS grade) using the full temperature gradient to establish a baseline and confirm the absence of ghost peaks or siloxane column bleed.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of the synthesized 4,5-dimethylpyridazine (or isomer mixture) in 1.0 mL of LC-MS grade Methanol.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer 200 µL of the solution into a glass GC autosampler vial equipped with a micro-insert.

Step 3: GC-MS Acquisition Workflow

Inject 1.0 µL of the sample using the parameters outlined in Table 1. The choice of an HP-5MS (or equivalent 5% phenyl methyl siloxane) column is critical; its slight polarity perfectly resolves structurally similar dimethylpyridazine isomers based on subtle boiling point and dipole moment differences.

GCMS_Workflow A Sample Prep B GC Separation A->B C EI Ionization B->C D Mass Analyzer C->D E Data Analysis D->E

Step-by-step GC-MS analytical workflow for validating dimethylpyridazine.

Quantitative Data Presentation

Table 1: GC-MS Operational Parameters

ParameterSettingMechanistic Justification
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)Slight polarity resolves isomers with identical masses.
Injection Volume 1.0 µL (Split ratio 10:1)Prevents column overload and peak fronting.
Inlet Temperature 250 °CEnsures rapid, complete volatilization without thermal degradation.
Carrier Gas Helium at 1.0 mL/minConstant flow maintains stable retention indices across the run.
Oven Program 60°C (1 min) → 15°C/min to 280°CGradual ramp optimizes the separation of closely eluting impurities.
Ionization Energy 70 eVStandardized hard ionization for reproducible library matching.
Mass Range m/z 35 to 300Captures all low-mass fragments (excluding solvent delay).

Table 2: Comparative EI-MS Fragmentation Peaks (Representative Relative Abundance)

m/zFragment Identity4,5-Dimethylpyridazine3,6-DimethylpyridazineCausality / Structural Significance
108

100% (Base Peak)100% (Base Peak)High stability of the aromatic 1,2-diazine core.
93

~45%~15%Methyl loss is sterically favored from the C4/C5 positions.
80

~85%~60%Primary cleavage of the N-N bond; forms a stable cyclic intermediate.
67

< 5%~40%Proximity of the methyl group to the nitrogen in the 3,6-isomer drives acetonitrile loss.
53

~30%~25%Secondary ring fragmentation following initial nitrogen expulsion.

References

  • Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D.[Link]

  • Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics.[Link]

  • PubChem Compound Summary for CID 527031, 3,6-Dimethylpyridazine. National Center for Biotechnology Information.[Link]

  • 3,6-dimethylpyridazine. NIST Chemistry WebBook, SRD 69.[Link]

Comparative stability of pyridazine vs. pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Pyridazine vs. Pyrimidine Derivatives in Drug Design

Executive Summary

The strategic selection of heterocyclic scaffolds is a cornerstone of modern drug design. When optimizing lead compounds, medicinal chemists frequently employ scaffold hopping from phenyl or pyridyl rings to diazines—specifically pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). This guide provides an in-depth comparative analysis of their thermodynamic stability, metabolic resilience, and physicochemical properties, supported by actionable, self-validating experimental protocols.

Mechanistic Basis of Chemical and Thermodynamic Stability

The positional arrangement of nitrogen atoms within the diazine ring profoundly dictates its chemical stability.1[1].

  • The Pauli Repulsion Factor : The relative instability of pyridazine is driven by the adjacent lone pair (ALP) effect. The contiguous nitrogen atoms in the 1,2-isomer suffer from significant Pauli repulsion between their lone pairs[1].

  • Orbital Interactions : In contrast, the 1,3-arrangement in pyrimidine facilitates highly favorable electrostatic and σ-orbital interactions during the formation of the C-N bonds, minimizing steric and electronic repulsion[1].

  • Boiling Point & Dipole Moment : Despite its lower thermodynamic stability, pyridazine exhibits a remarkably high boiling point (207 °C) compared to pyrimidine (123 °C).2[3][2].

Metabolic Stability: Scaffold Hopping DynamicsBoth pyridazine and pyrimidine are highly effective bioisosteres for mitigating Phase I oxidative metabolism[4].

  • HOMO Energy Reduction : The incorporation of a second electronegative nitrogen atom into a pyridine ring to form a diazine significantly decreases the overall electron density of the π-system.4[2][4].

  • Reactivity Profiles : Because the rings are electron-deficient, they are highly resistant to electrophilic substitution but susceptible to nucleophilic attack.2[2].

Quantitative Data Summary

PropertyPyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Mechanistic Driver
Thermodynamic Stability Baseline+20.9 kcal/mol[1]N-N Pauli repulsion in pyridazine limits stability.
Dipole Moment ~4.0 D[3]~2.3 DVector addition of adjacent vs. meta nitrogen lone pairs.
Boiling Point 207 °C[2]123 °C[2]Extensive dipolar association in pyridazine.
Metabolic Stability (CYP450) High[4]High[4]Lowered HOMO energy restricts oxidative metabolism.
Nucleophilic Susceptibility Moderate to HighVery High[2]Mesomeric stabilization of anionic intermediates.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the stability of synthesized pyridazine and pyrimidine derivatives, the following protocols must be executed. Both workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro Microsomal Metabolic Stability Assay
  • Objective : Quantify the intrinsic clearance and half-life of diazine derivatives against Phase I hepatic enzymes.

  • Causality : Human Liver Microsomes (HLMs) contain membrane-bound CYP450 enzymes. Supplementing with NADPH provides the necessary reducing equivalents to drive oxidative metabolism, accurately simulating in vivo hepatic clearance.

  • Step-by-Step Methodology :

    • Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

    • Initiation : Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis : Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validating Mechanism :

    • Enzyme Viability Control: Run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not rapidly degraded, the HLM batch is inactive, invalidating the run.

    • Chemical Stability Control: Run a parallel incubation of the test compound without NADPH. Any degradation observed here indicates inherent chemical instability (e.g., hydrolysis) rather than enzymatic metabolism, ensuring accurate attribution of clearance mechanisms.

Protocol B: Thermodynamic Solubility and Hydrolytic Chemical Stability
  • Objective : Determine the equilibrium solubility and aqueous chemical stability of the derivatives.

  • Causality : The shake-flask method over 72 hours ensures that the solid-liquid system reaches a true thermodynamic equilibrium, bypassing the transient supersaturation artifacts common in kinetic solubility assays.

  • Step-by-Step Methodology :

    • Saturation : Add excess solid compound to 1 mL of aqueous buffer (pH 7.4) in a sealed glass vial.

    • Equilibration : Agitate the vial on an orbital shaker at 25 °C for 72 hours.

    • Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes to separate the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Quantification : Dilute the filtrate appropriately and analyze via HPLC-UV against a standard calibration curve.

  • Self-Validating Mechanism :

    • Mass Balance & Degradation Tracking: The HPLC method must be stability-indicating. During the 72-hour integration, the chromatogram is actively monitored for the emergence of new peaks (degradants). If the parent compound concentration drops but no degradant peaks appear, it signals non-specific binding to the vial walls or filter membrane, prompting a necessary change in consumable materials.

Logical Workflow Diagram

G A Phenyl Scaffold (High CYP450 Oxidation Risk) B Pyridine Intermediate (Lowered HOMO Energy) A->B CH to N substitution C Diazine Scaffold Hopping (Further Metabolic Stabilization) B->C Second CH to N substitution D Pyridazine (1,2-Diazine) • High Dipole Moment (~4.0 D) • N-N Lone Pair Repulsion • BP: 207 °C C->D 1,2-isomerization E Pyrimidine (1,3-Diazine) • High Thermodynamic Stability • Lower Dipole Moment (~2.3 D) • BP: 123 °C C->E 1,3-isomerization

Scaffold hopping workflow from phenyl to diazine rings for improved metabolic stability.

References

  • An Analysis of the Isomerization Energies of 1,2-/1,3-Diazacyclobutadiene, Pyrazole/Imidazole, and Pyridazine/Pyrimidine with the Turn-Upside-Down Approach Source: ACS Public
  • The pyridazine heterocycle in molecular recognition and drug discovery Source: N
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: N
  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine Source: Lejan Team

Sources

Safety Operating Guide

Quantitative Hazard Profile & Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Advanced Handling, Decontamination, and Disposal of 4,5-Dimethylpyridazine Scaffolds

As a Senior Application Scientist in drug discovery, I frequently oversee the integration of 4,5-dimethylpyridazine and its functionalized derivatives (such as 4,5-dimethylpyridazine-3,6-diol) into synthetic pipelines. These nitrogen-rich heterocyclic scaffolds are critical in the development of highly selective positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, such as the M4 PAM VU6025733, which has shown robust in vivo efficacy for neurological disorders[1].

However, the specific structural features that grant these compounds their biological activity—namely, their ability to easily cross biological membranes and interact with target receptors—also necessitate stringent, causally-driven operational and disposal protocols. This guide provides a self-validating framework for the safe handling and lifecycle management of 4,5-dimethylpyridazine compounds.

Before handling these materials, it is critical to understand their physical and toxicological parameters. The table below summarizes the quantitative data for the base scaffold and its common derivatives used in our laboratories.

Chemical EntityCAS NumberMolecular WeightPhysical StatePrimary GHS Hazard Codes
4,5-Dimethylpyridazine 38283-35-1[2]108.14 g/mol [2]Solid / PowderH302, H315, H319, H335
4,5-Dimethylpyridazine-3,6-diol 5754-17-6[3]140.14 g/mol [3]Solid / PowderH302, H315, H319, H335[3]
3-Amino-6-chloro-4,5-dimethylpyridazine 76593-36-7[4]157.60 g/mol [4]Solid / PowderH302, H312, H315, H319, H332, H335[4]

Causality-Driven Operational Safety Protocol

In laboratory safety, listing rules is insufficient; understanding the why ensures compliance and adaptability.

  • Engineering Controls (Ventilation):

    • Protocol: Always handle 4,5-dimethylpyridazine powders inside a hard-ducted fume hood or a certified Class II Type B2 biological safety cabinet.

    • Causality: These compounds carry H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) warnings[4]. Because they are synthesized as fine particulates, they are highly prone to static-induced aerosolization. A hard-ducted hood ensures that any aerosolized active pharmaceutical ingredient (API) precursor is actively pulled away from the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Protocol: Don double nitrile gloves, a disposable Tyvek sleeve or lab coat, and tightly fitting safety goggles[5].

    • Causality: Halogenated pyridazine derivatives can be absorbed directly through the skin (H312 ) and cause severe eye irritation (H319 )[4]. Double gloving provides a sacrificial outer layer that can be immediately discarded if contaminated, preventing secondary transfer to lab surfaces or instruments.

Step-by-Step Disposal Procedures

Improper disposal of heterocyclic amines can lead to environmental persistence. The following methodology ensures complete destruction of the chemical entity.

Step 1: Solid Waste Segregation

  • Collect all contaminated weighing boats, spatulas, and disposable PPE in a primary heavy-duty polyethylene bag.

  • Seal the primary bag and place it inside a secondary bag (double-bagging).

  • Causality: Double-bagging prevents accidental puncture and subsequent aerosolization of toxic dust during transit to the waste facility.

  • Label the outer bag clearly: "Toxic Organic Solid Waste - Contains 4,5-Dimethylpyridazine".

Step 2: Liquid Waste Management

  • Organic Streams: Segregate liquid waste into halogenated or non-halogenated carboys based on the specific derivative. For example, reaction mixtures containing must strictly be directed to the halogenated stream to prevent the formation of explosive mixtures[4].

  • Aqueous Streams: Adjust the pH of aqueous waste to 6-8 using dilute NaOH or HCl prior to disposal.

  • Causality: Neutralization prevents unexpected exothermic acid-base reactions when the waste is combined in communal laboratory carboys.

Step 3: Final Destruction

  • Transfer all segregated waste to Environmental Health and Safety (EHS) for high-temperature incineration (>850°C).

  • Causality: Incineration is the only reliable method to completely cleave the robust nitrogen-nitrogen bond within the pyridazine ring, eliminating the risk of environmental contamination.

Waste Segregation & Disposal Workflow

DisposalWorkflow Start 4,5-Dimethylpyridazine Waste Generation Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incineration High-Temperature Incineration (>850°C) Solid->Incineration Double-bagged Aqueous Aqueous Stream (pH 6-8) Liquid->Aqueous Organic Organic Stream (Halogenated/Non) Liquid->Organic Validation HPLC-UV Decontamination Validation Aqueous->Validation Neutralize & Swab Organic->Incineration Segregated Carboys Validation->Incineration Verified Clean

Fig 1: Logical workflow for the segregation and disposal of 4,5-dimethylpyridazine waste.

Self-Validating Decontamination Protocol

To build absolute trust in our safety protocols, visual inspection of a cleaned spill is scientifically insufficient. We employ a self-validating analytical methodology to definitively confirm the removal of 4,5-dimethylpyridazine from work surfaces.

Methodology: HPLC-UV Surface Validation

  • Preparation: Prepare a swabbing solution of 50:50 Methanol:Water (v/v).

  • Execution: Swab a 10 cm x 10 cm area of the fume hood deck or affected surface using a sterile, low-lint Texwipe.

  • Extraction: Submerge the swab in 1.0 mL of the swabbing solution and vortex for 30 seconds to extract the residual compound.

  • Analysis: Inject 10 µL of the extract into an HPLC system equipped with a C18 column and a UV detector set to 254 nm. Causality: The conjugated pi-system of the pyridazine ring absorbs strongly in the 250-260 nm UV region, making it highly detectable.

  • Validation: Compare the resulting peak area against a pre-established Limit of Detection (LOD) standard (e.g., 0.1 µg/mL).

    • Pass: Peak area < LOD. The area is analytically certified as decontaminated.

    • Fail: Peak area ≥ LOD. The decontamination failed. Repeat the cleaning process using a stronger solvent (100% Methanol) and re-validate from Step 1.

References

  • ACS Chemical Neuroscience. "Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy." Available at:[Link]

  • PubChem. "3-Amino-6-chloro-4,5-dimethylpyridazine | C6H8ClN3 | CID 6991943." Available at:[Link]

Sources

Personal protective equipment for handling 4,5-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4,5-Dimethylpyridazine

As a Senior Application Scientist, I approach chemical safety not as a checklist of compliance, but as a rationally designed system. To handle 4,5-Dimethylpyridazine and its functionalized derivatives (e.g., 3,6-dichloro-4,5-dimethylpyridazine) safely, we must first understand the molecular mechanisms that dictate their behavior in both synthetic and biological environments.

Mechanistic Hazard Profile

4,5-Dimethylpyridazine is a privileged scaffold heavily utilized in the synthesis of COX-2 inhibitors, agricultural pesticides, and novel pharmacophores[1][2]. The pyridazine core is highly valued for its strong dipole moment (3.9 D) and its ability to form robust hydrogen bonds with biological targets[1].

However, these same properties dictate its toxicological profile. The addition of methyl groups at the C4 and C5 positions significantly increases the molecule's lipophilicity (LogP) compared to the parent pyridazine. This enhanced lipophilicity alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, facilitating rapid dermal absorption and membrane permeability[3]. Consequently, strict Personal Protective Equipment (PPE) protocols are required to prevent systemic off-target toxicity.

Table 1: Quantitative Hazard Summary (GHS Classification)

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedRapid systemic absorption via the gastrointestinal tract due to optimized lipophilicity[4].
H315 Causes skin irritationLipophilic methyl groups allow penetration of the stratum corneum, while the diazine nitrogens disrupt local cellular homeostasis[4].
H319 Causes serious eye irritationThe high dipole moment (3.9 D) causes severe, rapid interaction with the aqueous environment of the cornea[1][4].
H332 / H335 Harmful if inhaled / Respiratory irritationFine particulate dust easily deposits in the respiratory tract, causing localized inflammation[4].

Personal Protective Equipment (PPE) Matrix

PPE should never be treated as a mere suggestion; it is a targeted barrier system tailored to the physicochemical properties of the compound.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale & Self-Validation
Hand Protection Nitrile gloves (Minimum 5 mil thickness). Double-gloving is mandatory for halogenated derivatives.Nitrile provides a superior barrier against lipophilic heterocyclic compounds. Validation: Inspect gloves for micro-tears before donning; replace immediately if exposed to solvents like THF or ethanol used during synthesis[5].
Eye Protection ANSI Z87.1 certified chemical splash goggles.Protects against H319. Standard safety glasses are insufficient due to the risk of fine powder aerosolization or solvent splashing during transfer.
Body Protection Flame-retardant lab coat (Nomex/cotton blend) with fitted cuffs.Prevents dermal exposure (H315) and mitigates fire risks during the high-temperature condensation reactions (often 150°C - 190°C) required to functionalize the pyridazine ring[2][5].
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm). N95/P100 respirator if handling bulk powder outside the hood.Prevents inhalation of airborne particulates (H332, H335). Validation: Physically verify the fume hood flow monitor reads >80 fpm before opening the reagent bottle.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety loop during the weighing, transfer, and reaction setup of 4,5-Dimethylpyridazine.

Step 1: Pre-Operation Environmental Check

  • Action: Verify that the chemical fume hood is operational (80-100 fpm). Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Validation: Ensure a spill kit containing an inert absorbent (vermiculite) is within arm's reach before proceeding.

Step 2: Weighing and Transfer

  • Causality: Pyridazine powders can accumulate static charge, leading to sudden aerosolization and inhalation exposure (H332).

  • Action: Use an anti-static ionizer or anti-static weigh boats. Tare the weigh boat inside the analytical balance enclosure.

  • Action: Using a grounded stainless-steel spatula, carefully transfer the 4,5-Dimethylpyridazine. Close the sash of the balance immediately to prevent drafts from dispersing the powder.

Step 3: Reaction Setup

  • Causality: When synthesizing complex derivatives (e.g., pyrazolo[1,5-a]pyrimidines), 4,5-Dimethylpyridazine is often reacted with amines or hydrazines in solvents like THF or ethanol under high heat[2][5].

  • Action: Always dissolve the pyridazine derivative in the solvent inside the fume hood before applying heat. Ensure the reaction vessel is equipped with a reflux condenser to prevent the escape of volatile, irritating vapors.

Spill Response and Disposal Plan

A robust disposal plan is critical, as the diazine ring is environmentally persistent if not properly destroyed.

Emergency Spill Response Protocol:

  • Evacuate & Assess: Step back and allow the fume hood to clear any immediate aerosols.

  • Contain: Do NOT use water, as this may spread the lipophilic compound. Cover the solid spill with an inert absorbent like vermiculite or dry sand.

  • Collect: Use a non-sparking brush and dustpan to sweep the absorbed mixture into a sealable container.

  • Decontaminate: Wash the affected surface with a 10% bleach solution or an appropriate organic solvent (e.g., ethanol) followed by soap and water to disrupt any remaining compound.

Waste Disposal Plan:

  • Halogenated Waste: If handling chlorinated or brominated derivatives (e.g., 3,6-dichloro-4,5-dimethylpyridazine), all waste must be strictly segregated into clearly labeled "Halogenated Organic Waste" containers[4].

  • Incineration: Final disposal must be routed to a facility capable of high-temperature incineration (>1000°C). This extreme temperature is required to fully cleave the robust N-N bond of the pyridazine ring and prevent environmental contamination.

Process Visualization

G A Hazard Assessment: 4,5-Dimethylpyridazine B Don PPE: Nitrile, Goggles, Lab Coat A->B C Engineering Controls: Chemical Fume Hood B->C D Weighing & Transfer (Anti-static tools) C->D E Spill or Exposure? D->E F Emergency Response: Contain & Decontaminate E->F Yes G Standard Operation: Reaction / Synthesis E->G No H Waste Disposal: High-Temp Incineration F->H G->H

Fig 1: Operational safety and handling workflow for 4,5-Dimethylpyridazine.

References

  • Title: 34584-69-5 | 3,6-Dichloro-4,5-dimethylpyridazine | BLD Pharm Source: bldpharm.com URL: 4

  • Title: Strategies to Reduce Pyridazine Toxicity Source: benchchem.com URL: 3

  • Title: Synthesis of 3-chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine Source: prepchem.com URL: 5

  • Title: Pyridazine: A privileged scaffold in the development of 21st-century pesticides Source: rhhz.net URL: 1

  • Title: Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines Source: acs.org URL: 2

Sources

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